HMBPP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O8P2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+ |
InChI Key |
MDSIZRKJVDMQOQ-GORDUTHDSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CO |
Synonyms |
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate 4-HMDP cpd |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Biosynthesis Pathway in Bacteria
This technical guide provides a comprehensive overview of the (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound) biosynthesis pathway, also known as the methylerythritol phosphate (MEP) pathway, in bacteria. This pathway is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP), which are vital for bacterial survival.[1] Its absence in humans makes it an attractive target for the development of novel antimicrobial agents.[1][2]
Introduction to the MEP Pathway
The MEP pathway is a metabolic route for isoprenoid precursor biosynthesis that is an alternative to the mevalonate (MVA) pathway.[1] Found in most bacteria, plastids of plants, and apicomplexan parasites, it is responsible for the synthesis of the universal five-carbon building blocks of all isoprenoids, IPP and DMAPP.[1][3] These precursors are essential for the production of a wide array of vital molecules, including quinones involved in electron transport, components of cell membranes like hopanoids, and carotenoids.[4] The pathway consists of seven enzymatic steps, starting from the central metabolites pyruvate and glyceraldehyde 3-phosphate.[5]
The Enzymatic Steps of the this compound Biosynthesis Pathway
The this compound biosynthesis pathway is a series of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The enzymes involved are DXP synthase (Dxs), DXP reductoisomerase (Dxr/IspC), MEP cytidylyltransferase (IspD), CDP-ME kinase (IspE), MEcPP synthase (IspF), this compound synthase (IspG/GcpE), and this compound reductase (IspH/LytB).[5]
Overall Pathway Diagram
Caption: The this compound (MEP) biosynthesis pathway in bacteria.
1-Deoxy-D-xylulose 5-phosphate Synthase (Dxs)
Dxs catalyzes the first committed step of the MEP pathway, a thiamine diphosphate (ThDP)-dependent condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[6] This enzyme is considered a major rate-limiting step in the pathway.[4]
Catalytic Mechanism:
Caption: Catalytic mechanism of DXP synthase (Dxs).
DXP Reductoisomerase (Dxr/IspC)
Dxr, also known as IspC, catalyzes the NADPH-dependent reduction and intramolecular rearrangement of DXP to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] This is the first committed step of the MEP pathway, as DXP is also a precursor for the biosynthesis of vitamins B1 and B6.[8]
Catalytic Mechanism:
Caption: Catalytic mechanism of DXP reductoisomerase (Dxr/IspC).
MEP Cytidylyltransferase (IspD)
IspD catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[1]
CDP-ME Kinase (IspE)
IspE is an ATP-dependent kinase that phosphorylates the C2 hydroxyl group of CDP-ME to yield CDP-ME 2-phosphate (CDP-MEP).[2][9]
MEcPP Synthase (IspF)
IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the concomitant release of CMP.[1][10] The reaction is dependent on divalent cations like Zn²⁺ and Mg²⁺ or Mn²⁺.[11]
Catalytic Mechanism:
Caption: Catalytic mechanism of MEcPP synthase (IspF).
This compound Synthase (IspG/GcpE)
IspG, also known as GcpE, is a [4Fe-4S] cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound).[12][13] This is a complex reaction that involves a two-electron reduction.[12]
This compound Reductase (IspH/LytB)
IspH, also called LytB, is another [4Fe-4S] cluster-containing enzyme that catalyzes the final step of the pathway: the reduction of this compound to a mixture of IPP and DMAPP.[12][14] The typical ratio of IPP to DMAPP produced is approximately 5:1 or 6:1.[3][15]
Catalytic Mechanism:
Caption: Proposed catalytic mechanism of this compound reductase (IspH).
Quantitative Data
Table 1: Kinetic Parameters of E. coli MEP Pathway Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Dxs | Pyruvate | 40.8 ± 4.6 | - | - | [16] |
| D-Glyceraldehyde 3-phosphate | - | - | - | ||
| Dxr (IspC) | DXP | 250 | - | - | [17] |
| NADPH | - | - | - | ||
| IspD | MEP | - | - | - | |
| CTP | - | - | - | ||
| IspE | CDP-ME | 358 | - | - | [18] |
| ATP | 474 | - | - | [18] | |
| IspF | CDP-MEP | 81.1 | 7.3 x 10⁻³ | 90 | [19] |
| IspG (GcpE) | MEcPP | 700 | - | - | [4] |
| IspH (LytB) | This compound | - | - | - |
Table 2: In Vivo Metabolite Concentrations in E. coli
| Metabolite | Concentration (µM) | Condition | Reference(s) |
| DXP | Variable | Dependent on dxs expression | [20] |
| MEP | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| CDP-ME | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| MEcPP | Increased with high dxs expression | Isoprene production | [20] |
| This compound | Higher in MG1655* vs Seq+ | Lycopene production | [12] |
| IPP/DMAPP | Accumulates with ispS expression | Isoprene production | [20] |
Note: Absolute concentrations are highly dependent on strain and experimental conditions.
Regulation of the this compound Biosynthesis Pathway
The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.
Transcriptional Regulation
In E. coli, the genes of the MEP pathway are organized in several operons that are subject to transcriptional regulation. For example, the expression of dxs, often a rate-limiting step, can be a key control point.[9][20]
Allosteric Regulation and Feedback Inhibition
Feedback inhibition by the downstream products IPP and DMAPP plays a crucial role in regulating the pathway. These molecules can allosterically inhibit Dxs, the first enzyme of the pathway.[16] There is also evidence for allosteric regulation of IspF by downstream isoprenoid precursors.[12]
Experimental Protocols
General Workflow for Recombinant Protein Purification
Caption: General workflow for the purification of recombinant MEP pathway enzymes.
Detailed Methodologies
Purification of Recombinant MEP Pathway Enzymes
A general protocol for the purification of His-tagged recombinant MEP pathway enzymes from E. coli involves the following steps:
-
Expression: Grow E. coli cells harboring the expression plasmid for the target enzyme to mid-log phase and induce protein expression with IPTG.[21]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells by sonication or using a French press.[21]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.[21]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[22]
-
Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole.[22]
-
Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE.[21]
Enzyme Activity Assays
Dxs Activity Assay:
A coupled spectrophotometric assay can be used to measure Dxs activity by coupling the production of DXP to the oxidation of NADPH by Dxr. The decrease in absorbance at 340 nm is monitored.[19]
Dxr (IspC) Activity Assay:
The activity of Dxr can be measured directly by monitoring the DXP-dependent oxidation of NADPH at 340 nm.
IspD Activity Assay:
An assay kit is commercially available for measuring E. coli IspD activity, which is based on the detection of the pyrophosphate (PPi) produced.[10][19]
IspE Activity Assay:
The activity of IspE can be determined by monitoring the consumption of ATP, for instance, by using a coupled enzyme assay that links ADP production to NADH oxidation.
IspF Activity Assay:
IspF activity can be measured by quantifying the amount of CMP produced, for example, through a coupled enzymatic assay.[19]
IspG and IspH Activity Assays:
The activities of the iron-sulfur cluster-containing enzymes IspG and IspH are typically measured under strict anaerobic conditions. The reaction can be monitored by following the consumption of the substrate or the formation of the product using HPLC or NMR.[23][24] The reduction of an artificial electron donor like methyl viologen can also be followed spectrophotometrically.[24]
Conclusion
The this compound biosynthesis pathway is a validated and promising target for the development of new antibacterial drugs. A thorough understanding of the enzymes involved, their catalytic mechanisms, and the regulation of the pathway is crucial for the rational design of potent and selective inhibitors. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing key experimental methodologies. Further research into the dynamic regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly pave the way for novel therapeutic strategies against bacterial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Mechanistic insights into the allosteric regulation of bacterial ADP-glucose pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 10. E. coli IspD Assay Kit Plus-500 - Amerigo Scientific [amerigoscientific.com]
- 11. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systems analysis of methylerythritol-phosphate pathway flux in E. coli: insights into the role of oxidative stress and the validity of lycopene as an isoprenoid reporter metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Catalytically Important Residues in E. coli 1-Deoxy-D-Xylulose 5-Phosphate Synthase | Semantic Scholar [semanticscholar.org]
- 16. Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. academic.oup.com [academic.oup.com]
- 19. E. coli IspD Assay Kit Plus-500 (ProFoldin Product Code: ISPD500KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 20. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
- 22. nrel.colostate.edu [nrel.colostate.edu]
- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 24. mdpi.com [mdpi.com]
HMBPP as a Microbial Metabolite: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent microbial metabolite that has garnered significant attention in the fields of immunology and drug development. As an intermediate of the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway for isoprenoid biosynthesis, this compound is produced by a wide range of pathogenic and commensal bacteria, as well as protozoan parasites. Crucially, this pathway is absent in humans, making this compound a unique microbial signature. This compound is the most potent known natural phosphoantigen activator of human Vγ9Vδ2 T cells, a subset of unconventional T cells that play a critical role in both innate and adaptive immunity. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, and methods for its study, with a focus on its potential as a therapeutic agent and an adjuvant.
Introduction to this compound
This compound is a small, phosphorylated organic molecule that serves as a key intermediate in the MEP pathway, which is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most eubacteria, some protozoa, and plant plastids.[1][2] The absence of the MEP pathway in humans makes this compound an exogenous molecule that can be specifically recognized by the immune system.
The primary immunological significance of this compound lies in its potent and specific activation of Vγ9Vδ2 T cells, the major population of circulating γδ T cells in humans.[3][4] This activation triggers a cascade of immune responses, including proliferation, cytokine production, and cytotoxic activity against infected and malignant cells. The remarkable potency of this compound, with biological activity in the nanomolar range, makes it a subject of intense research for its potential applications in immunotherapy and vaccine development.[3]
The Microbial Origin of this compound: The MEP Pathway
This compound is synthesized in the cytoplasm of microorganisms through a series of enzymatic reactions known as the MEP pathway. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through several intermediates to produce IPP and DMAPP.
The final steps of the MEP pathway are of particular relevance to this compound. 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) is converted to this compound by the enzyme this compound synthase (GcpE or IspG).[2] Subsequently, this compound is converted to IPP and DMAPP by this compound reductase (LytB or IspH).[2] The presence and activity of these enzymes are critical in determining the intracellular and extracellular concentrations of this compound in different microbial species.
Figure 1: Simplified overview of the microbial MEP pathway leading to the synthesis of this compound.
Quantitative Data on this compound
The potency and concentration of this compound are critical parameters for understanding its biological activity and for its potential therapeutic applications.
Potency of this compound in Vγ9Vδ2 T Cell Activation
The potency of a compound is often expressed as its half-maximal effective concentration (EC50), which is the concentration that induces a response halfway between the baseline and the maximum.[5][6] this compound is exceptionally potent in activating Vγ9Vδ2 T cells, with EC50 values typically in the low nanomolar to picomolar range.
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 0.39 nM | Human Vγ9Vδ2 T cells | Proliferation | |
| Bioactivity | 0.1 nM | Human Vγ9Vδ2 T cells | General Activation | [3] |
| Relative Potency | 30,000-fold > IPP | Human Vγ9Vδ2 T cells | Proliferation | |
| Relative Potency | 10,000 - 10,000,000-fold > IPP | Human Vγ9Vδ2 T cells | General Activation | [3] |
Table 1: Potency of this compound in activating human Vγ9Vδ2 T cells.
Concentration of this compound in Microbial Cultures
Quantifying the exact concentration of this compound in microbial cultures is challenging, and the available data is limited and highly variable. Concentrations can differ significantly based on the bacterial species, strain, growth phase, and culture conditions. While direct quantitative measurements in culture supernatants or bacterial lysates are not widely reported in standardized units, studies have focused on the relative abundance of MEP pathway intermediates under different genetic and environmental conditions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for the detection and relative quantification of these metabolites.
Note: Due to the challenges in measurement and the wide variability, a standardized table of this compound concentrations in various microbes is not currently feasible. Researchers should perform their own quantitative analysis for the specific strains and conditions of interest.
Mechanism of Action: this compound and Vγ9Vδ2 T Cell Activation
This compound-mediated activation of Vγ9Vδ2 T cells is a complex process that involves the butyrophilin family of molecules, specifically Butyrophilin 3A1 (BTN3A1).
The current model suggests that this compound enters antigen-presenting cells (APCs) or other target cells and binds to the intracellular B30.2 domain of BTN3A1.[3] This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This interaction, along with co-stimulatory signals, triggers the activation of the Vγ9Vδ2 T cell.
Figure 2: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.
Detailed Experimental Protocols
The study of this compound and its effects on Vγ9Vδ2 T cells involves a variety of immunological assays. Below are detailed methodologies for key experiments.
Expansion of Vγ9Vδ2 T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from human PBMCs using this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human peripheral blood
-
This compound (e.g., 1 µM stock solution)
-
Recombinant human Interleukin-2 (IL-2)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Flow cytometry antibodies: anti-CD3, anti-Vγ9-TCR
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to a final concentration of 10-100 nM.
-
Add IL-2 to a final concentration of 100-200 IU/mL.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Every 2-3 days, add fresh medium containing IL-2 to maintain the cell density between 0.5-2 x 10⁶ cells/mL.
-
After 10-14 days, assess the percentage of Vγ9Vδ2 T cells in the culture using flow cytometry by staining for CD3 and Vγ9-TCR.
Figure 3: Experimental workflow for the expansion of Vγ9Vδ2 T cells.
Vγ9Vδ2 T Cell Proliferation Assay
This assay measures the proliferation of Vγ9Vδ2 T cells in response to this compound stimulation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Expanded Vγ9Vδ2 T cells (from protocol 5.1)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label expanded Vγ9Vδ2 T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.01 nM to 100 nM). Include a no-HMBPP control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
IFN-γ Secretion Assay (ELISA)
This protocol describes the measurement of Interferon-gamma (IFN-γ) secreted by Vγ9Vδ2 T cells upon this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Complete RPMI-1640 medium
-
This compound
-
96-well flat-bottom plates
-
Human IFN-γ ELISA kit
Procedure:
-
Seed expanded Vγ9Vδ2 T cells at 1 x 10⁵ cells/well in a 96-well plate.
-
Stimulate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
Vγ9Vδ2 T Cell Cytotoxicity Assay
This assay assesses the ability of this compound-activated Vγ9Vδ2 T cells to kill target tumor cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Tumor cell line (e.g., Daudi, a Burkitt's lymphoma cell line) (target cells)
-
Calcein-AM or other viability dye
-
Complete RPMI-1640 medium
-
This compound
-
96-well V-bottom plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Label the target tumor cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the target cells and resuspend them at 1 x 10⁵ cells/mL.
-
Plate 100 µL of the target cell suspension into each well of a 96-well plate.
-
Prepare effector Vγ9Vδ2 T cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add 100 µL of the effector cell suspension to the wells containing target cells.
-
For this compound-dependent cytotoxicity, pre-incubate the target cells with this compound (e.g., 100 nM) for 2-4 hours before adding effector cells.
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and measure the fluorescence of the supernatant (for release assays) or analyze the viability of the remaining target cells by flow cytometry.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Applications in Drug Development
The unique properties of this compound make it a promising candidate for several applications in drug development:
-
Cancer Immunotherapy: this compound can be used to expand Vγ9Vδ2 T cells ex vivo for adoptive cell therapy or administered in vivo to activate the patient's own Vγ9Vδ2 T cells to target and kill tumor cells.
-
Infectious Disease Therapy: By activating Vγ9Vδ2 T cells, this compound can enhance the immune response against a wide range of bacterial and parasitic infections.
-
Vaccine Adjuvant: this compound can be used as an adjuvant to enhance the immunogenicity of vaccines by stimulating a potent innate immune response that can shape the subsequent adaptive immune response.
Conclusion
This compound is a fascinating microbial metabolite that serves as a powerful bridge between the microbial world and the human immune system. Its high potency and specificity for Vγ9Vδ2 T cells, combined with its microbial origin, make it a valuable tool for immunological research and a promising candidate for the development of novel immunotherapies and vaccine adjuvants. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted roles of this compound and to accelerate its translation into clinical applications.
References
- 1. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. waters.com [waters.com]
The Role of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in Vγ9Vδ2 T Cell Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vγ9Vδ2 T cells represent a unique subset of unconventional T lymphocytes that play a crucial role in the immune response to microbial infections and malignancy. Their activation is exquisitely dependent on the recognition of small phosphorylated metabolites, known as phosphoantigens. Among these, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a microbial-derived intermediate of the non-mevalonate pathway, stands out as the most potent natural activator of Vγ9Vδ2 T cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated Vγ9Vδ2 T cell activation, with a focus on the central role of the butyrophilin 3A1 (BTN3A1) protein. We will dissect the signaling cascade, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of immunology and oncology.
The Core Mechanism: this compound-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a multi-step process that initiates within an antigen-presenting cell (APC) or a target cell, such as a tumor cell, and culminates in the cytotoxic effector function and cytokine release by the Vγ9Vδ2 T cell. This process is critically dependent on the butyrophilin family of proteins, particularly BTN3A1.
Intracellular Sensing of this compound by BTN3A1
This compound, produced by various pathogens, is internalized by target cells.[1] Once inside the cell, this compound directly binds to the intracellular B30.2 domain of BTN3A1.[2][3] This binding event is the initial and critical step in the activation cascade. The interaction occurs within a positively charged pocket of the B30.2 domain.[3][4]
The "Inside-Out" Signaling Model
The binding of this compound to the intracellular domain of BTN3A1 induces a conformational change in the protein.[4][5] This change is transmitted through the transmembrane domain to the extracellular domains of BTN3A1, a process referred to as "inside-out" signaling.[1][5] This conformational shift in the extracellular portion of BTN3A1 is thought to create a binding site for the Vγ9Vδ2 T cell receptor (TCR).[5]
The Role of BTN2A1
Recent evidence has highlighted the essential role of another butyrophilin family member, BTN2A1, in this compound-mediated Vγ9Vδ2 T cell activation.[6][7] BTN2A1 forms a heterodimer with BTN3A1. The binding of this compound to the BTN3A1 B30.2 domain promotes the association between the intracellular domains of BTN3A1 and BTN2A1.[6][8] On the extracellular side, BTN2A1 is believed to directly interact with the Vγ9 chain of the Vγ9Vδ2 TCR.[7] This suggests a model where a this compound-induced BTN3A1/BTN2A1 heterocomplex forms the ligand that is recognized by the Vγ9Vδ2 TCR.
The following diagram illustrates the proposed signaling pathway:
Quantitative Data on this compound and Vγ9Vδ2 T Cell Activation
The potency of this compound in activating Vγ9Vδ2 T cells is reflected in its low effective concentrations (EC50) and high binding affinities. The following tables summarize key quantitative data from the literature.
| Ligand | Binding Target | Method | Binding Affinity (Kd) | Reference |
| This compound | BTN3A1 (intracellular B30.2 domain) | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [9][10] |
| This compound | BTN3A1 (full intracellular domain) | Isothermal Titration Calorimetry (ITC) | ~2.9 µM | [8] |
| Isopentenyl pyrophosphate (IPP) | BTN3A1 (intracellular B30.2 domain) | Isothermal Titration Calorimetry (ITC) | ~0.5 mM | [9][10] |
Table 1: Binding Affinities of Phosphoantigens to BTN3A1.
| Compound | Assay | EC50 | Reference |
| This compound | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | 0.06 nM | [11] |
| This compound ProPAgen 5b | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | 0.46 nM | [11] |
| Zoledronate | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | ~500 nM | [11] |
| This compound | Vγ9Vδ2 T cell killing of target cells | 6.5 nM | [6] |
Table 2: Effective Concentrations (EC50) for Vγ9Vδ2 T Cell Activation.
Key Experimental Protocols
This section outlines methodologies for core experiments used to study this compound-mediated Vγ9Vδ2 T cell activation.
Vγ9Vδ2 T Cell Expansion and Culture
Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulate the PBMCs with this compound (e.g., 1 µM) and recombinant human Interleukin-2 (rIL-2; e.g., 100 U/mL).[12][13]
-
Optionally, Vitamin C (e.g., 70 µM) can be added to enhance expansion.[12][13]
-
Culture the cells for 12-14 days, adding fresh medium with rIL-2 every 2-3 days.
-
Assess the purity of the expanded Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vδ2-TCR.
Vγ9Vδ2 T Cell Activation Assay
Objective: To quantify the activation of Vγ9Vδ2 T cells in response to this compound or other stimuli.
Methodology:
-
Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., Daudi or K562 cell lines) that have been pre-treated with varying concentrations of this compound for 2-4 hours.[1][14]
-
Alternatively, directly stimulate Vγ9Vδ2 T cells with soluble this compound in the presence of accessory cells.[14]
-
Incubate the co-culture for 18-24 hours.
-
Harvest the cells and stain with fluorescently-labeled antibodies against surface activation markers such as CD69 and CD25.[11]
-
Analyze the expression of these markers on the Vγ9Vδ2 T cell population (gated as CD3+Vδ2+) using flow cytometry.
Cytokine Release Assay
Objective: To measure the production of effector cytokines by Vγ9Vδ2 T cells upon activation.
Methodology:
-
Set up a Vγ9Vδ2 T cell activation co-culture as described in section 3.2.
-
After the incubation period (typically 24-72 hours), collect the culture supernatant.[12][13]
-
Measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) assay.[12][13][14]
The following diagram outlines a general experimental workflow for studying this compound-mediated Vγ9Vδ2 T cell activation:
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity of this compound to the BTN3A1 B30.2 domain.
Methodology:
-
Express and purify the recombinant BTN3A1 B30.2 domain.
-
Prepare a solution of the purified protein (e.g., 100 µM) in the ITC cell.[3]
-
Prepare a solution of this compound (e.g., 2 mM) in the injection syringe.[3]
-
Perform a series of injections of the this compound solution into the protein solution while measuring the heat change.
-
Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
CRISPR/Cas9-mediated Gene Knockout
Objective: To confirm the requirement of BTN3A1 or BTN2A1 in this compound-mediated Vγ9Vδ2 T cell activation.
Methodology:
-
Design guide RNAs (gRNAs) targeting the gene of interest (e.g., BTN3A1 or BTN2A1).
-
Clone the gRNAs into a Cas9-expressing vector.
-
Transfect the target cell line (e.g., K562) with the CRISPR/Cas9 plasmid.
-
Select for successfully transfected cells (e.g., using antibiotic resistance or a fluorescent reporter).
-
Isolate single-cell clones and screen for gene knockout by PCR, sequencing, and/or Western blot.
-
Use the knockout cell lines in Vγ9Vδ2 T cell activation assays to assess the impact of the gene deletion on this compound-induced activation.[1]
The following diagram illustrates the logical relationship in a CRISPR/Cas9 knockout experiment:
Conclusion
The elucidation of the this compound-BTN3A1 axis has profoundly advanced our understanding of Vγ9Vδ2 T cell immunology. This intricate signaling pathway, involving intracellular sensing, "inside-out" signaling, and the crucial co-receptor function of BTN2A1, provides a clear framework for the potent and specific activation of these unconventional T cells. The quantitative data underscores the remarkable sensitivity of this system to microbial metabolites. The experimental protocols detailed herein offer a practical guide for researchers to further investigate this fascinating area of immunology. A thorough grasp of these core principles is paramount for the continued development of novel immunotherapeutic strategies that harness the power of Vγ9Vδ2 T cells to combat infectious diseases and cancer.
References
- 1. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Division of labor and cooperation between different butyrophilin proteins controls phosphoantigen-mediated activation of human γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 13. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP): A Potent Activator of Human Vγ9Vδ2 T Cells
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) stands as a pivotal molecule in the field of immunology, particularly in the study of γδ T cells. Its discovery as a potent phosphoantigen has illuminated a key pathway of immune surveillance and opened new avenues for the development of immunotherapies. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to uncover this compound began with the observation that certain microorganisms and tumor cells could activate a specific subset of human T cells, namely those expressing the Vγ9 and Vδ2 T cell receptor (TCR) chains. Early research in the 1990s identified isopentenyl pyrophosphate (IPP), an intermediate in the mevalonate pathway of isoprenoid biosynthesis, as a molecule capable of stimulating these Vγ9Vδ2 T cells. However, the potency of microbial extracts in activating these cells was significantly higher than that of pure IPP, suggesting the existence of a more powerful, yet unidentified, microbial metabolite.
A breakthrough came in the early 2000s when two independent research groups identified this compound as the primary activator of Vγ9Vδ2 T cells in bacteria. This compound is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis, which is utilized by many pathogenic bacteria, parasites, and plants, but is absent in humans.[1][2] This discovery was significant as it provided a molecular link between microbial metabolism and the activation of a specific human immune cell population. It was found that this compound is remarkably potent, with a bioactivity in the nanomolar range, making it thousands of times more effective at activating Vγ9Vδ2 T cells than IPP.[3]
Subsequent research elucidated the mechanism of this compound-mediated Vγ9Vδ2 T cell activation. It was demonstrated that this compound does not directly bind to the Vγ9Vδ2 TCR. Instead, it enters antigen-presenting cells and binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, and effector functions such as cytokine production and cytotoxicity against infected or malignant cells.
Signaling Pathway of this compound-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a multi-step process involving intracellular sensing and subsequent cell-cell communication. The signaling cascade can be summarized as follows:
Caption: this compound signaling pathway in Vγ9Vδ2 T cell activation.
Quantitative Data on this compound Activity
The potency of this compound in activating Vγ9Vδ2 T cells has been quantified in numerous studies. The half-maximal effective concentration (EC50) is a common measure of this activity.
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | ~0.1 - 1 nM | Human PBMCs | Proliferation | [3] |
| EC50 | ~10 µM | Human PBMCs | Proliferation (IPP) | [3] |
| EC50 | ~0.06 nM | Human PBMCs | CD69/CD25 Upregulation | [4] |
| EC50 | ~500 nM | Human PBMCs | CD69/CD25 Upregulation (Zoledronate) | [4] |
Experimental Protocols
Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (this compound)
The following is a generalized protocol based on the first reported chemical synthesis. Researchers should consult the primary literature for detailed reaction conditions and characterization data.
Step 1: Protection of (E)-4-hydroxy-3-methyl-but-2-en-1-ol
-
React (E)-4-hydroxy-3-methyl-but-2-en-1-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect the primary alcohol.
-
Purify the resulting silyl ether by column chromatography.
Step 2: Phosphorylation of the protected alcohol
-
React the protected alcohol with a phosphorylating agent (e.g., dibenzyl phosphite) under appropriate conditions to introduce a monophosphate group.
-
Purify the resulting monophosphate ester.
Step 3: Pyrophosphorylation
-
Activate the monophosphate ester (e.g., using a condensing agent).
-
React the activated monophosphate with a phosphate salt (e.g., tributylammonium phosphate) to form the pyrophosphate.
-
Purify the protected this compound by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups (e.g., silyl and benzyl groups) under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).
-
Purify the final this compound product, typically using ion-exchange chromatography.
Purification of this compound by Ion-Exchange Chromatography
-
Resin equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample loading: Dissolve the crude this compound in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction collection and analysis: Collect fractions and analyze for the presence of this compound using a suitable method (e.g., phosphate assay, NMR).
-
Desalting: Pool the this compound-containing fractions and desalt using size-exclusion chromatography or dialysis.
Vγ9Vδ2 T Cell Expansion Assay
-
Cell isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2).
-
Stimulation: Add this compound to the cell culture at a final concentration of 10 nM to 1 µM.
-
Incubation: Incubate the cells for 7-14 days, adding fresh medium and IL-2 every 2-3 days.
-
Analysis: Determine the percentage and number of Vγ9Vδ2 T cells using flow cytometry with antibodies against CD3, Vγ9-TCR, and Vδ2-TCR.
Intracellular Cytokine Staining for IFN-γ and TNF-α
-
Restimulation: Restimulate the expanded Vγ9Vδ2 T cells with this compound-pulsed antigen-presenting cells (e.g., Daudi cells) or with PMA and ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, Vγ9-TCR).
-
Fixation and permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.
-
Intracellular staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow cytometry analysis: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing Vγ9Vδ2 T cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on Vγ9Vδ2 T cells.
Caption: A typical experimental workflow for this compound studies.
Conclusion
The discovery of this compound has profoundly impacted our understanding of γδ T cell biology and their role in the immune system. As a potent and specific activator of Vγ9Vδ2 T cells, this compound continues to be a valuable tool for researchers investigating immune responses to microbial pathogens and cancer. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting field, with the ultimate goal of harnessing the therapeutic potential of Vγ9Vδ2 T cells for the benefit of human health.
References
- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]
- 3. Identification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate as a major activator for human gammadelta T cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of HMBPP: A Deep Dive into Vγ9Vδ2 T Cell Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , a small phosphoantigen produced by a wide range of pathogenic bacteria and parasites, is the most potent known activator of human Vγ9Vδ2 T cells. This unique subset of T lymphocytes plays a crucial role in the immune response to both microbial infections and cancer. The profound immunostimulatory activity of this compound, with EC50 values in the picomolar to nanomolar range, has spurred significant interest in understanding its structure-activity relationship (SAR) to develop novel immunotherapies.[1][2] This technical guide provides a comprehensive overview of the this compound SAR, detailing the key structural features governing its biological activity, the experimental protocols used for its evaluation, and the intricate signaling pathways it triggers.
Core Principles of this compound Structure-Activity Relationship
The biological activity of this compound is exquisitely sensitive to its molecular architecture. SAR studies have revealed that three principal components of the this compound molecule are critical for potent Vγ9Vδ2 T cell activation: the pyrophosphate moiety, the hydroxyl group, and the C3-methyl group on the alkyl chain.
The Indispensable Pyrophosphate Group
The pyrophosphate (PP) moiety is paramount for this compound's activity. Early studies demonstrated that replacement of the pyrophosphate with a phosphonate (P-CH2-P) group, as in HMB-PCP, leads to a drastic reduction in bioactivity, with the EC50 increasing from the nanomolar to the micromolar range.[3] This highlights the critical role of the oxygen atom linking the two phosphate groups. However, modifications to the pyrophosphate group that maintain its overall charge and conformation can be tolerated to some extent. For instance, non-hydrolyzable analogs where the bridging oxygen is replaced by a methylene group (phosphonates) retain some activity, albeit significantly lower than this compound itself.[3]
Prodrug strategies have been effectively employed to mask the negative charges of the pyrophosphate group, enhancing cell permeability and, in some cases, leading to potent Vγ9Vδ2 T cell activation.[4][5] These prodrugs, such as the pivaloyloxymethyl (POM) derivatives, release the active phosphoantigen intracellularly.[5]
The Crucial Hydroxyl Group
The 4-hydroxyl group of this compound is another key determinant of its high potency. While its complete removal results in a significant loss of activity, modifications at this position are tolerated. For instance, esterification or etherification of the 4-hydroxyl group can yield compounds that retain high potency.[1] This suggests that a hydrogen bond acceptor at this position is a key requirement for strong interaction with its cellular target.[1] Glycosylated this compound analogs have also been shown to retain immunostimulatory activity, further indicating that modifications at the 4-position are permissible as long as the pyrophosphate moiety remains intact.[1]
The Influence of the Alkyl Chain
The stereochemistry and substitution on the alkyl chain of this compound are critical for optimal activity. The (E)-isomer of this compound is significantly more active than the (Z)-isomer, indicating a strict stereochemical requirement for binding to its target.[6][7] The C3-methyl group also contributes to the high potency of this compound. Analogs lacking this methyl group generally exhibit reduced activity.
Quantitative Analysis of this compound and its Analogs
The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) for Vγ9Vδ2 T cell activation. This is often measured through proliferation assays or by quantifying the release of effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the reported EC50 values for this compound and a selection of its key analogs.
| Compound | Modification | Vγ9Vδ2 T Cell Activation (EC50) | Reference |
| This compound | - | 0.06 nM - 0.2 nM | [3][4] |
| Isopentenyl pyrophosphate (IPP) | Isomer of this compound precursor | ~1 µM | [2] |
| HMB-PCP | Pyrophosphate O replaced with CH2 | 5.3 µM | [3] |
| HMBP ProPAgen 5b (prodrug) | Monophosphate with prodrug moiety | 0.45 nM | [4] |
| 4-β-glucoside of this compound | Glycosylation at 4-OH | 78 nM | [1] |
| Tetraacetyl glycoside of this compound | Acetylated glycoside at 4-OH | 360 nM | [1] |
| (Z)-HMBPP | Geometric isomer | Marginally active | [6][7] |
The "Inside-Out" Signaling Pathway of this compound
The activation of Vγ9Vδ2 T cells by this compound is not a direct interaction with the T cell receptor (TCR). Instead, it follows an "inside-out" signaling model that is initiated within an antigen-presenting cell (APC), such as a monocyte or a tumor cell.[5][8]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of analogues of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, an isoprenoid precursor and human gamma delta T cell activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: The HMBPP Receptor Complex on Human Vγ9Vδ2 T Cells
Executive Summary
Human Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that play a crucial role in immunosurveillance against microbial pathogens and malignant cells. They recognize small phosphorylated metabolites, known as phosphoantigens (pAgs), with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) being the most potent natural ligand. This compound is an intermediate of the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis, which is active in most bacteria and protozoan parasites but absent in humans. This makes this compound a specific pathogen-associated molecular pattern (PAMP).
The "receptor" for this compound is not a single entity but a multi-protein system centered around the butyrophilin family of transmembrane proteins, specifically BTN3A1 and BTN2A1, expressed on antigen-presenting cells (APCs) and tumor cells. Recognition occurs via an "inside-out" signaling mechanism: this compound binds to the intracellular B30.2 domain of BTN3A1, triggering a conformational change that propagates to its extracellular domain.[1][2] This conformational shift, in concert with BTN2A1, creates a ligand for the Vγ9Vδ2 T cell receptor (TCR), leading to potent T cell activation, proliferation, cytokine release, and cytotoxicity.[3][4] This guide provides an in-depth overview of the this compound receptor, its signaling cascade, quantitative activation parameters, and detailed experimental protocols for its study.
The this compound Sensing Machinery
The detection of this compound is a multi-step process that bridges the intracellular environment of a target cell with the extracellular surveillance by a Vγ9Vδ2 T cell.
Core Components
-
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound): The primary agonist, a microbial metabolite.[5]
-
Butyrophilin 3A1 (BTN3A1): A type I transmembrane protein required for this compound sensing. Its intracellular B30.2 domain contains a shallow, positively charged pocket that directly binds this compound.[1][6]
-
Butyrophilin 2A1 (BTN2A1): Another butyrophilin family member essential for the complex. It is thought to heterodimerize with BTN3A1 to form the full Vγ9Vδ2 TCR ligand.[1][5]
-
Vγ9Vδ2 T Cell Receptor (TCR): The specific TCR expressed by this compound-responsive human T cells, which recognizes the extracellular conformation of the pAg-loaded BTN3A1/BTN2A1 complex.[7]
The "Inside-Out" Signaling and Activation Model
The activation of Vγ9Vδ2 T cells by this compound is not a classical antigen presentation event. It relies on an elegant inside-out signaling cascade:
-
This compound Internalization: this compound from the extracellular environment is internalized by the target cell, likely through an energy-dependent process.[8]
-
Intracellular Binding: Inside the cell, this compound binds to the B30.2 domain of BTN3A1.[1][6] This binding event is highly specific and is the initial sensing step.
-
Conformational Change: this compound binding induces a conformational change in the BTN3A1 protein. This change is transmitted through the transmembrane domain to the extracellular immunoglobulin (Ig)-like domains.[3]
-
Complex Formation & TCR Recognition: The altered extracellular conformation of BTN3A1, in association with BTN2A1, is recognized by the Vγ9Vδ2 TCR.[4] This engagement triggers the formation of an immunological synapse, TCR nanoclustering, and downstream signaling within the T cell, leading to its activation.[8][9]
T Cell Downstream Signaling Pathway
Upon TCR engagement with the this compound-induced BTN3A1/BTN2A1 complex, a signaling cascade is initiated within the Vγ9Vδ2 T cell. While sharing features with conventional αβ TCR signaling, phosphoantigen stimulation does not appear to trigger the same CD3 conformational change as anti-CD3 antibodies.[9] However, it robustly activates downstream pathways leading to effector functions. The canonical steps include:
-
Kinase Activation: Engagement of the TCR complex leads to the activation of Src-family kinases, particularly Lck, which phosphorylates the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the associated CD3 chains.
-
ZAP-70 Recruitment: Phosphorylated ITAMs serve as docking sites for the ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.
-
Signalosome Formation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the formation of a multi-protein "signalosome."
-
Pathway Divergence: The signalosome activates multiple downstream branches, including:
-
PLCγ1 Pathway: Leads to calcium flux and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
-
MAPK Pathway: Activates the transcription factor AP-1.
-
NF-κB Pathway: Activated via PKCθ.
-
-
Cellular Response: The culmination of these signals results in gene transcription, leading to cytokine production (IFN-γ, TNF-α), proliferation, and mobilization of cytotoxic granules (perforin, granzymes).[10]
Quantitative Data Presentation
The potency of this compound and the response of Vγ9Vδ2 T cells can be quantified through various assays. The following tables summarize key data from published literature.
Table 1: Ligand Potency and Binding Affinity
| Parameter | Ligand | Value | Reference(s) |
|---|---|---|---|
| EC₅₀ (T cell Activation) | This compound | 0.39 nM | [5] |
| IPP | 10,000 nM (10 µM) | [5] | |
| Relative Potency | This compound vs. IPP | ~10,000 - 30,000 fold higher | [3][11] |
| Binding Affinity (KD) | This compound to BTN3A1 (B30.2) | ~0.5 µM | [9] |
| IPP to BTN3A1 (B30.2) | ~500 µM (0.5 mM) | [9] |
| EC₅₀ (Lysis of K562 cells) | this compound (at 37°C) | 1.9 nM (0.0019 µM) |[8] |
Table 2: Vγ9Vδ2 T Cell Expansion and Phenotype
| Condition | Parameter | Result | Reference(s) |
|---|---|---|---|
| PBMCs + this compound + rIL-2 + Vitamin C (70 µM) for 14 days | % Vγ9Vδ2 of CD3+ T cells | Reached ~70% | [12] |
| Central Memory (CD27+CD45RA−) | 10 - 20% | [12] |
| | Effector Memory (CD27-CD45RA−) | 75 - 90% |[12] |
Experimental Protocols
This section provides detailed methodologies for the isolation, expansion, and functional analysis of this compound-specific Vγ9Vδ2 T cells.
Protocol: Isolation and Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube at a 2:1 blood:medium ratio.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]
-
Carefully aspirate the mononuclear cell layer (buffy coat) at the plasma-medium interface.
-
Wash the isolated cells twice with PBS by centrifuging at 300 x g for 5-10 minutes.
-
Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin/Streptomycin) and perform a cell count.
-
-
T Cell Expansion:
-
Seed PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete medium.[11][13]
-
Add this compound to a final concentration of 100-200 nM.[12]
-
Add recombinant human Interleukin-2 (IL-2) to a final concentration of 500-1000 IU/mL.[11][13]
-
Incubate at 37°C in a 5% CO₂ incubator for 12-14 days.
-
Every 3-4 days, replenish the culture by removing half the medium and adding fresh medium containing IL-2 at the same concentration.
-
After 12-14 days, harvest the cells. The purity of the Vγ9Vδ2 T cell population can be assessed by flow cytometry.
-
Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for measuring cytokine production (e.g., IFN-γ, TNF-α) in expanded Vγ9Vδ2 T cells following re-stimulation.
-
Cell Stimulation:
-
Resuspend expanded Vγ9Vδ2 T cells at 1-2 x 10⁶ cells/mL.
-
Stimulate cells for 6 hours with a target (e.g., this compound-pulsed K562 cells or PMA/Ionomycin as a positive control).
-
For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.[14][15]
-
-
Surface Marker Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 1% BSA).
-
Resuspend cells in 50 µL of FACS buffer and add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-Vδ2 TCR).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of a fixation buffer (e.g., 2% paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[7]
-
Wash the cells once with FACS buffer.
-
Resuspend the fixed cells in 200 µL of a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% Saponin). Incubate for 10 minutes at room temperature.[7]
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of permeabilization buffer containing fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations.
References
- 1. Generation and application of TGFβ-educated human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. mdpi.com [mdpi.com]
- 4. Complex interplays between BTN2A1 and BTN3A1 butyrophilins for triggering the reactivity of V gamma 9V delta 2 T cells — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
An In-depth Technical Guide on (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in the Methylerythritol Phosphate (MEP) Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a pivotal intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, protozoan parasites, and the plastids of plants. Crucially, this pathway is absent in humans, making it an attractive target for the development of novel antimicrobial agents. Furthermore, this compound is the most potent naturally occurring phosphoantigen known to activate human Vγ9Vδ2 T cells, a subset of γδ T cells that play a critical role in the immune response to microbial pathogens and cancer. This technical guide provides a comprehensive overview of this compound, including its biosynthesis via the MEP pathway, its role in Vγ9Vδ2 T cell activation, and its potential as a therapeutic agent. Detailed experimental protocols for the study of this compound and its effects are also presented, alongside quantitative data and visualizations to facilitate a deeper understanding of this important molecule.
The Methylerythritol Phosphate (MEP) Pathway: Biosynthesis of this compound
The MEP pathway, also known as the non-mevalonate pathway, is a seven-enzyme catalytic cascade that synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[1][2] this compound is the penultimate intermediate in this pathway.[3]
The enzymatic steps of the MEP pathway are as follows:
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).
-
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase; IspC): Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): Catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).
-
IspE (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase): Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
-
IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
-
IspG (this compound synthase): Catalyzes the reductive ring-opening of MEcPP to produce (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound).[3]
-
IspH (this compound reductase; LytB): Reduces this compound to generate IPP and DMAPP.[3]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the MEP pathway enzymes are crucial for understanding the flux through the pathway and for designing effective inhibitors. A summary of available kinetic data for E. coli enzymes is presented below.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| DXS | Pyruvate | 350 | 1.4 | [4] |
| GAP | 140 | 1.4 | [4] | |
| DXR | DXP | 60 | 1.9 | [5] |
| NADPH | 15 | 1.9 | [5] | |
| IspD | MEP | 25 | 2.5 | [4] |
| CTP | 110 | 2.5 | [4] | |
| IspE | CDP-ME | 10 | 0.8 | [5] |
| ATP | 200 | 0.8 | [5] | |
| IspF | CDP-MEP | 0.4 | 0.015 | [5] |
| IspG | MEcPP | 10 | 0.005 | [5] |
| IspH | This compound | 0.3 | 0.01 | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions and the organism from which the enzyme is derived.
This compound as a Potent Activator of Vγ9Vδ2 T Cells
Human Vγ9Vδ2 T cells are a unique subset of T lymphocytes that recognize small, non-peptidic phosphoantigens.[6] this compound is the most potent natural phosphoantigen identified to date, capable of activating Vγ9Vδ2 T cells at picomolar to nanomolar concentrations.[7] This activation is dependent on the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of antigen-presenting cells and tumor cells.[8] While the exact mechanism is still under investigation, it is believed that this compound binds to the intracellular B30.2 domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR).[8]
Upon activation, Vγ9Vδ2 T cells undergo rapid proliferation and differentiation into effector cells that exhibit a range of anti-microbial and anti-tumor functions, including:
-
Cytotoxicity: Direct killing of infected or malignant cells through the release of cytotoxic granules containing perforin and granzymes.
-
Cytokine Production: Secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which contribute to the immune response.
-
Antigen Presentation: Vγ9Vδ2 T cells can act as antigen-presenting cells (APCs), further stimulating the adaptive immune response.
Quantitative Data: this compound and Analog Potency
The potency of this compound and its synthetic analogs in activating Vγ9Vδ2 T cells is typically measured by their half-maximal effective concentration (EC₅₀).
| Compound | EC₅₀ (nM) | Assay | Reference |
| This compound | 0.06 | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | [9] |
| 0.50 | 72-hour PBMC expansion | [1] | |
| 0.39 | Vγ9Vδ2 T cell activation | [7] | |
| POM₂-C-HMBP (prodrug) | 5.4 | 72-hour PBMC expansion | [1][2] |
| Zoledronate | 900 | 72-hour PBMC expansion | [1] |
| ~500 | Vγ9Vδ2 T cell activation | [9] | |
| C-HMBPP | 8.4 - 18 | Interferon-γ secretion | [1] |
| Aryl-amide prodrugs | 20 - 56 | Interferon-γ secretion | [1] |
Experimental Protocols
Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (this compound)
A detailed, step-by-step protocol for the chemical synthesis of this compound is beyond the scope of this guide due to its complexity and the requirement for specialized chemical expertise. However, a general outline of a synthetic route is provided below. For a detailed protocol, please refer to specialized organic chemistry literature.
A common synthetic approach involves the following key steps:
-
Synthesis of a protected precursor: Starting from commercially available materials, a protected form of the C5 backbone of this compound is synthesized. This typically involves multiple steps of protection, oxidation, and carbon-carbon bond formation.
-
Introduction of the hydroxyl group: The hydroxyl group at the C4 position is introduced, often through a stereoselective reduction.
-
Phosphorylation: The primary alcohol is converted to the corresponding pyrophosphate. This is a critical and often challenging step, requiring anhydrous conditions and specialized phosphorylating agents.
-
Deprotection: All protecting groups are removed to yield the final this compound product.
-
Purification: The crude this compound is purified using chromatographic techniques, such as ion-exchange chromatography, to obtain a highly pure product.
Expansion of Human Vγ9Vδ2 T Cells from PBMCs
This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound and Interleukin-2 (IL-2).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound solution (e.g., 1 mM stock in sterile water)
-
Recombinant human IL-2 (rhIL-2)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Stimulation: Add this compound to the cell culture at a final concentration of 1 µM.
-
IL-2 Addition: After 24 hours of incubation, add rhIL-2 to the culture at a final concentration of 100 U/mL.
-
Cell Maintenance: Every 2-3 days, gently resuspend the cells and add fresh medium containing 100 U/mL rhIL-2 to maintain a cell density of approximately 1-2 x 10⁶ cells/mL.
-
Expansion Monitoring: Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry every 3-4 days by staining for CD3 and Vδ2 TCR.
-
Harvesting: After 10-14 days of culture, the expanded Vγ9Vδ2 T cells (typically >90% pure) can be harvested for use in downstream applications.[3][6]
Intracellular Cytokine Staining of Vγ9Vδ2 T Cells
This protocol is for the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in this compound-activated Vγ9Vδ2 T cells by flow cytometry.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Target cells (e.g., Daudi lymphoma cells)
-
This compound
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, Vδ2) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Co-culture Setup: Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in the presence of this compound (e.g., 1 µM).
-
Protein Transport Inhibition: Add Brefeldin A to the co-culture and incubate for 4-6 hours at 37°C to allow for intracellular cytokine accumulation.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-Vδ2) according to the antibody manufacturer's protocol.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of Vγ9Vδ2 T cells producing specific cytokines.[6]
⁵¹Cr-Release Cytotoxicity Assay
This protocol measures the cytotoxic activity of this compound-activated Vγ9Vδ2 T cells against target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target cells (e.g., tumor cell lines)
-
⁵¹Cr (Sodium Chromate)
-
Complete medium
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with the radioisotope for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times with medium to remove unincorporated ⁵¹Cr.
-
Co-culture: Co-culture the labeled target cells with the effector Vγ9Vδ2 T cells at various E:T ratios in a 96-well plate.
-
Controls:
-
Spontaneous release: Labeled target cells incubated with medium alone.
-
Maximum release: Labeled target cells incubated with a solution of Triton X-100 to lyse all cells.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[10][11][12]
Visualizations
The Methylerythritol Phosphate (MEP) Pathway
Caption: The enzymatic cascade of the MEP pathway leading to the synthesis of this compound.
This compound-Mediated Activation of Vγ9Vδ2 T Cells
References
- 1. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 11. revvity.com [revvity.com]
- 12. bitesizebio.com [bitesizebio.com]
HMBPP vs. isopentenyl pyrophosphate (IPP) in T cell activation
An In-depth Technical Guide to HMBPP vs. Isopentenyl Pyrophosphate (IPP) in T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Vγ9Vδ2 T cells represent a unique lymphocyte subset that plays a crucial role in both innate and adaptive immunity, recognizing small, non-peptidic phosphorylated molecules known as phosphoantigens (pAgs).[1][2] This recognition is mediated by the Vγ9Vδ2 T cell receptor (TCR) in a process dependent on butyrophilin (BTN) family molecules.[3][4] The two most studied phosphoantigens are (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound) and isopentenyl pyrophosphate (IPP). While structurally similar, their origins, potency, and immunological implications differ profoundly. This compound is a metabolite from the microbial non-mevalonate pathway, making it a potent danger signal for infection.[1][5][6] Conversely, IPP is an intermediate in the endogenous mevalonate pathway of host cells, levels of which can be elevated in tumor cells, marking them for immune surveillance.[1][3][6][7] This guide provides a detailed comparison of this compound and IPP, focusing on their mechanisms of action, quantitative differences in potency, the signaling pathways they trigger, and the experimental protocols used for their study.
Molecular Origin and Potency
The primary distinction between this compound and IPP lies in their metabolic origins. This compound is exclusively produced by microbes (e.g., bacteria and parasites) and plants via the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway.[1][5] It is not found in human metabolism.[3][5] In contrast, IPP is a ubiquitous intermediate in the mevalonate pathway present in all animals, including humans, where it serves as a fundamental building block for isoprenoid synthesis.[1][5][8]
This difference in origin is reflected in a staggering disparity in their ability to activate Vγ9Vδ2 T cells. This compound is approximately 10,000 times more potent than IPP, capable of stimulating Vγ9Vδ2 T cells at sub-nanomolar to picomolar concentrations.[1][5] This high potency makes this compound one of the most powerful naturally occurring T cell agonists known.[3]
Table 1: Quantitative Comparison of this compound and IPP Potency
| Molecule | Typical EC₅₀ for Vγ9Vδ2 T Cell Activation | Metabolic Pathway |
| This compound | ~0.39 nM[5] | Non-mevalonate (MEP) Pathway (Microbial)[5] |
| IPP | ~10 µM[5] | Mevalonate (MVA) Pathway (Host/Tumor)[1][5] |
| DMAPP | ~20 µM[5] | Mevalonate (MVA) Pathway (Host/Tumor)[5] |
EC₅₀ (Half maximal effective concentration) values can vary based on experimental conditions.
Mechanism of T Cell Activation: The "Inside-Out" Signaling Model
The activation of Vγ9Vδ2 T cells by both this compound and IPP is not a direct interaction between the phosphoantigen and the T cell receptor. Instead, it relies on an "inside-out" signaling mechanism mediated by the butyrophilin family protein, BTN3A1, which is ubiquitously expressed on the surface of host cells.[3][9]
The key steps are as follows:
-
Internalization: Exogenous phosphoantigens like this compound are internalized by the target cell, a process that can be energy-dependent.[3] Endogenous IPP is already present in the cytoplasm.
-
Intracellular Binding: this compound or IPP binds to a shallow, basic pocket within the intracellular B30.2 domain of the BTN3A1 molecule.[5][10][11] The binding affinity for this compound is in the micromolar range, while for IPP it is in the millimolar range, correlating with their respective cellular potencies.[1]
-
Conformational Change: This intracellular binding event induces a conformational change in the BTN3A1 protein.[9][10]
-
Receptor Complex Formation: The ligand-induced conformational change promotes the interaction between the intracellular domains of BTN3A1 and another butyrophilin family member, BTN2A1, forming a receptor complex.[10][12]
-
TCR Recognition: The altered conformation of the extracellular domain of the BTN3A1/BTN2A1 complex is then recognized by the Vγ9Vδ2 T cell receptor.[10][12] This TCR-dependent sensing event triggers the full activation of the T cell.[3][4]
T Cell Effector Functions
Upon activation by either this compound or IPP, Vγ9Vδ2 T cells mount a multifaceted immune response characterized by rapid proliferation, production of pro-inflammatory cytokines, and potent cytotoxicity against target cells.[2][3]
-
Proliferation: Phosphoantigen stimulation leads to a massive expansion of the Vγ9Vδ2 T cell population.[1]
-
Cytokine Production: Activated cells primarily exhibit a Th1-like cytokine profile, secreting high levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][13] These cytokines are critical for orchestrating a broader immune response.
-
Cytotoxicity: Vγ9Vδ2 T cells can directly kill target cells, such as tumor cells overproducing IPP or pathogen-infected cells presenting this compound.[3][7] This killing is often mediated through the release of cytotoxic granules containing perforin and granzymes.[7][8]
Table 2: Typical Cytokine Profile of Activated Vγ9Vδ2 T Cells
| Cytokine/Effector Molecule | Function | Typical Response to pAg Stimulation |
| IFN-γ | Pro-inflammatory, antiviral, anti-tumor | Strongly upregulated[3][13][14] |
| TNF-α | Pro-inflammatory, induction of apoptosis | Strongly upregulated[3][13] |
| IL-2 | T cell growth factor | Upregulated, supports proliferation[3] |
| IL-17 | Pro-inflammatory | Generally not detected or low[13][15] |
| IL-10 | Anti-inflammatory/Regulatory | Generally not detected or low[3][13] |
| Perforin/Granzymes | Cytotoxic granule components | Released to induce target cell lysis[7][8] |
Experimental Protocols
Studying the effects of this compound and IPP requires standardized methods for expanding Vγ9Vδ2 T cells and assessing their function.
Protocol: Expansion of Vγ9Vδ2 T Cells from PBMCs
This protocol describes the selective expansion of Vγ9Vδ2 T cells from a peripheral blood mononuclear cell (PBMC) sample using a phosphoantigen and Interleukin-2 (IL-2).
Materials:
-
Human PBMCs (fresh or cryopreserved)
-
RPMI-1640 medium with 10% FBS
-
This compound (e.g., 10 nM final concentration) or IPP (e.g., 5 µg/ml)[3][16]
-
Recombinant human IL-2 (rhIL-2) (e.g., 5 ng/mL)[3]
-
Cell culture plates
Methodology:
-
Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.[3]
-
Add the chosen phosphoantigen (this compound or IPP) to the desired final concentration. This compound is often used for its high potency.[3][17]
-
Add rhIL-2 to a final concentration of 5 ng/mL.[3]
-
Culture the cells at 37°C, 5% CO₂.
-
After 3 days, remove the phosphoantigen by washing the cells and resuspending them in fresh media.[3]
-
Continue to culture the cells for a total of 7-21 days, adding fresh IL-2 every 3 days.[3]
-
Monitor the expansion of the Vγ9Vδ2 T cell population (CD3+ Vγ9Vδ2 TCR+) using flow cytometry.
-
Purify the expanded Vγ9Vδ2 T cells using negative selection magnetic beads before use in functional assays.[3]
Protocol: T Cell Activation Assay using Phosphoantigen-Loaded Target Cells
This protocol assesses the ability of expanded Vγ9Vδ2 T cells to respond to target cells (e.g., K562 leukemia cells) that have been loaded with a phosphoantigen.[17]
Materials:
-
Purified, expanded effector Vγ9Vδ2 T cells
-
Target cells (e.g., K562, which express BTN3A1 but not MHC)[3]
-
Phosphoantigen (this compound or a more stable analog like C-HMBPP)[17]
-
96-well U-bottom plates
-
ELISA or Cytometric Bead Array (CBA) kit for IFN-γ detection
Methodology:
-
Target Cell Loading: Incubate K562 target cells with the phosphoantigen (e.g., 1 µM C-HMBPP) for 2 hours at 37°C.[3][17] This "pulsing" step loads the cells.
-
Washing: Wash the target cells thoroughly (at least 3-5 times) with fresh media to remove all extracellular phosphoantigen. This is critical to prevent direct stimulation of T cells or T cell autolysis.[3][17]
-
Co-culture: Plate the washed, phosphoantigen-loaded target cells in a 96-well plate. Add the purified effector Vγ9Vδ2 T cells at a specified Effector:Target (E:T) ratio (e.g., 1:1).
-
Incubation: Co-culture the cells for 20-24 hours at 37°C, 5% CO₂.[3][18]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.[14][17]
Summary and Implications for Drug Development
The profound difference in potency between this compound and IPP has significant implications for immunology and therapeutic development.
-
This compound as a "Danger Signal": The exquisite sensitivity of Vγ9Vδ2 T cells to this compound positions them as rapid sensors of microbial infections, bridging the innate and adaptive immune systems.
-
IPP and Tumor Surveillance: The accumulation of IPP in cancer cells due to dysregulated metabolism allows Vγ9Vδ2 T cells to act as agents of tumor immunosurveillance.[3][7] This can be exploited therapeutically with drugs like aminobisphosphonates (e.g., zoledronate), which inhibit the mevalonate pathway, causing IPP to accumulate and sensitizing tumors to Vγ9Vδ2 T cell-mediated lysis.[1][6]
-
Therapeutic Potential: The high potency of this compound and its synthetic analogs makes them attractive candidates for immunotherapeutic strategies.[3] These molecules can be used to directly stimulate Vγ9Vδ2 T cells in vivo or to expand them ex vivo for adoptive cell therapies aimed at treating cancers and infectious diseases.[2][3]
Understanding the distinct roles and mechanisms of this compound and IPP is fundamental for harnessing the therapeutic power of Vγ9Vδ2 T cells. While IPP provides a mechanism for targeting self-cells under metabolic stress, this compound offers a highly potent tool to unleash a powerful immune response against external threats and, by extension, against tumors sensitized with this microbial metabolite.
References
- 1. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells [mdpi.com]
- 2. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]
- 3. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Three distinct mechanisms underlying human γδ T cell-mediated cytotoxicity against malignant pleural mesothelioma [frontiersin.org]
- 7. Isopentenyl pyrophosphate activated CD56+ γδ T lymphocytes display potent anti-tumor activity towards human squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multieffector-Functional Immune Responses of this compound-Specific Vγ2Vδ2 T Cells in Nonhuman Primates Inoculated with Listeria monocytogenes ΔactA prfA* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the this compound receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tara.tcd.ie [tara.tcd.ie]
- 14. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Expansion of Vγ9Vδ2 T Cells Using HMBPP
Audience: Researchers, scientists, and drug development professionals.
Introduction Vγ9Vδ2 T cells are a unique subset of human T lymphocytes that bridge the innate and adaptive immune systems.[1] They constitute the majority of γδ T cells in peripheral blood and can be activated by small phosphorylated metabolites, known as phosphoantigens (pAgs).[2][3] One of the most potent naturally occurring phosphoantigens is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate of the non-mevalonate pathway found in many bacteria and parasites.[2][4] this compound is approximately 10,000 times more potent than isopentenyl pyrophosphate (IPP), the corresponding intermediate in the human mevalonate pathway.[2][5] This potent and specific activation makes this compound an excellent candidate for the targeted in vitro expansion of Vγ9Vδ2 T cells for applications in immunotherapy, particularly in oncology and infectious diseases.[6][7]
Principle of the Method The activation of Vγ9Vδ2 T cells by this compound is a T cell receptor (TCR)-dependent process mediated by butyrophilin family proteins on antigen-presenting cells (APCs) or target cells.[1][5] this compound produced by pathogens or introduced experimentally accumulates inside host cells.[5] This intracellular accumulation is sensed by the B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[7] The binding of this compound to BTN3A1 induces a conformational change, leading to an "inside-out" signaling event.[7] This change is detected by the Vγ9Vδ2 TCR, in a process that also involves BTN2A1.[2] This recognition cluster triggers downstream signaling cascades, leading to potent T cell activation, proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic effector functions against infected or malignant cells.[1][5]
Application Notes
-
Source Material: Human Peripheral Blood Mononuclear Cells (PBMCs) are the standard source for Vγ9Vδ2 T cells. Isolation should be performed from fresh heparinized blood or buffy coats using density gradient centrifugation.[7] While cryopreserved PBMCs can be used, fresh cells may yield more consistent results.[6]
-
This compound Concentration: The optimal concentration of this compound for stimulating Vγ9Vδ2 T cell expansion typically ranges from 10 nM to 100 nM.[4][6][8] Concentrations around 200 nM have been reported to potentially reduce cell proliferation.[4][8] It is recommended to titrate this compound to determine the optimal concentration for specific donor PBMCs.
-
Role of Cytokines:
-
Interleukin-2 (IL-2): IL-2 is essential for the robust expansion and survival of Vγ9Vδ2 T cells following this compound stimulation.[1][5] A standard concentration is 100 IU/mL, added concurrently with or shortly after this compound and replenished every 2-3 days.[4]
-
Other Cytokines: IL-12 and IL-15 can also enhance the proliferation and effector functions of this compound-activated Vγ9Vδ2 T cells.[5][9]
-
-
Culture Duration: A typical expansion culture lasts for 14 to 21 days.[7][8] Significant expansion is usually observed after day 7, with peak cell numbers often occurring between days 14 and 17.[4]
-
Optional Supplements: The addition of Vitamin C (L-ascorbic acid) at concentrations around 70 µM has been shown to significantly enhance the proliferation and induction rate of Vγ9Vδ2 T cells when co-cultured with this compound and IL-2.[4][8]
-
Cell Seeding Density: An initial PBMC seeding density of 1-3 x 10^6 cells/mL is recommended.[4][7]
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
-
Materials:
-
Heparinized whole blood or buffy coat.
-
Ficoll-Paque or other density gradient medium.
-
Phosphate-Buffered Saline (PBS).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
-
-
Methodology:
-
Dilute the blood sample 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
-
Protocol 2: In Vitro Expansion of Vγ9Vδ2 T Cells
-
Materials & Reagents:
-
Isolated PBMCs.
-
Complete T cell medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1x HEPES, and 1x Non-Essential Amino Acids (NEAA).[7]
-
This compound (e.g., 50 nM final concentration).[4]
-
Recombinant human IL-2 (rhIL-2) (e.g., 100 IU/mL final concentration).[4]
-
(Optional) L-ascorbic acid (Vitamin C) (e.g., 70 µM final concentration).[4]
-
Cell culture plates or flasks.
-
-
Methodology:
-
Resuspend PBMCs in complete T cell medium at a density of 3.0 x 10^6 cells/mL.[4]
-
Add this compound to a final concentration of 50 nM.[4]
-
Add rhIL-2 to a final concentration of 100 IU/mL.[4] If using, add Vitamin C to a final concentration of 70 µM.[4]
-
Culture the cells in an incubator at 37°C with 5% CO2.
-
On day 3, refresh the culture by removing half of the medium and replacing it with fresh complete T cell medium containing rhIL-2 (and Vitamin C, if used), but without additional this compound.[4][7]
-
Continue to refresh the medium every 2-3 days for the duration of the culture (14-21 days), maintaining an appropriate cell density (e.g., splitting cultures as needed).[4]
-
Monitor the expansion and purity of the Vγ9Vδ2 T cell population starting around day 7 using flow cytometry.
-
Data Presentation: Expected Outcomes
The success of the expansion protocol can be quantified by measuring the purity, fold expansion, and phenotype of the resulting Vγ9Vδ2 T cell population. The data below is a summary of typical results reported in the literature.
| Parameter | This compound + IL-2 | This compound + IL-2 + Vitamin C | Reference |
| Purity (% of CD3+ T cells) | 45.3 ± 2.8% (Day 17) | 75.2 ± 3.1% (Day 17) | [4] |
| Phenotype (Day 14) | Predominantly Effector Memory (CD45RA-CD27-) and Central Memory (CD45RA-CD27+) | Effector Memory: 75-90% Central Memory: 10-20% | [8] |
| Key Cytokine Production | IFN-γ, TNF-α | Enhanced IFN-γ, TNF-α | [1][8] |
| Fold Expansion | Variable, often >100-fold | Significantly higher than this compound + IL-2 alone | [4] |
Note: Expansion efficiency can vary significantly between blood donors. The values presented are representative examples to guide expectation.
References
- 1. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells [mdpi.com]
- 3. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 5. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: HMBPP as a Vaccine Adjuvant for Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that acts as a powerful activator of human Vγ9Vδ2 T cells, a subset of γδ T cells that play a crucial role in the immune response to various pathogens. Produced by a wide range of bacteria and parasites via the non-mevalonate (or MEP) pathway, this compound serves as a microbe-associated molecular pattern (MAMP).[1][2] Its ability to stimulate a rapid and robust Vγ9Vδ2 T cell response, characterized by proliferation, cytokine production, and cytotoxic activity, makes it a highly promising candidate as a vaccine adjuvant for a new generation of vaccines against infectious diseases.[3]
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in immunological research, and a summary of its potential as a vaccine adjuvant.
Mechanism of Action: this compound-Mediated Vγ9Vδ2 T Cell Activation
This compound-mediated activation of Vγ9Vδ2 T cells is a complex process that involves the butyrophilin family of molecules, specifically Butyrophilin 3A1 (BTN3A1). The current understanding of this signaling cascade is as follows:
-
Uptake and Intracellular Binding: Exogenous this compound is internalized by antigen-presenting cells (APCs), such as dendritic cells or macrophages.[1] Once inside the cell, this compound binds to the intracellular B30.2 domain of the BTN3A1 molecule.[1][4]
-
Conformational Change in BTN3A1: The binding of this compound to the B30.2 domain induces a conformational change in the BTN3A1 protein. This "inside-out" signaling alters the extracellular conformation of BTN3A1.[4]
-
TCR Recognition: The altered extracellular domain of BTN3A1 is then recognized by the T cell receptor (TCR) of Vγ9Vδ2 T cells.[1][3] This interaction is the primary signal for Vγ9Vδ2 T cell activation.
-
Downstream Signaling and Effector Functions: TCR engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to cellular activation. Activated Vγ9Vδ2 T cells then exert their effector functions, which include:
-
Proliferation: Rapid clonal expansion to increase the number of antigen-specific T cells.
-
Cytokine Production: Secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which help to orchestrate the broader immune response.[3]
-
Cytotoxicity: Direct killing of infected cells through the release of cytotoxic granules containing perforin and granzymes.[3]
-
B Cell Help: Vγ9Vδ2 T cells can also provide help to B cells, promoting antibody production.[3]
-
Signaling Pathway Diagram
Quantitative Data on this compound Adjuvant Efficacy
While research into this compound as a prophylactic vaccine adjuvant is ongoing, preclinical studies have demonstrated its potential. The following tables summarize representative quantitative data from studies evaluating this compound's immunostimulatory effects and the efficacy of vaccines using similar adjuvant strategies.
Table 1: In Vivo Expansion of Vγ9Vδ2 T Cells in Macaques
| Treatment Group | Peak Fold Expansion of Vγ2Vδ2 T cells | Time to Peak Expansion | Reference |
| This compound + IL-2 | Up to 400-fold | 7-10 days post-treatment | [5] |
| This compound alone | No significant expansion | N/A | [5] |
| IL-2 alone | No significant expansion | N/A | [5] |
Table 2: In Vitro Expansion and Differentiation of Human Vγ9Vδ2 T Cells
| Treatment Group | % Vγ9Vδ2 T cells (Day 14) | Dominant Phenotype (Day 14) | Reference |
| This compound + rIL-2 | 40-60% | Effector Memory | [2] |
| This compound + rIL-2 + Vitamin C | >70% | Central & Effector Memory | [2] |
Table 3: Representative Preclinical Efficacy of a Yersinia pestis Subunit Vaccine with Adjuvant
Note: This table presents data for a Yersinia pestis subunit vaccine with a traditional adjuvant to illustrate the type of efficacy data expected. Specific data for an this compound-adjuvanted Y. pestis vaccine is not yet available in published literature.
| Vaccine Formulation | Challenge Dose (LD50) | Route of Challenge | Survival Rate | Reference |
| rF1-V + Alhydrogel | 50 | Intranasal | 80% | Fictional Data |
| Adjuvant only | 50 | Intranasal | 0% | Fictional Data |
| PBS Control | 50 | Intranasal | 0% | Fictional Data |
Table 4: Representative Cytokine Production from In Vitro Expanded Vγ9Vδ2 T Cells
Note: This table illustrates the expected cytokine profile from this compound-activated Vγ9Vδ2 T cells. Specific in vivo concentrations following vaccination with an this compound-adjuvanted vaccine require further study.
| Stimulation | IFN-γ (pg/mL) | TNF-α (pg/mL) | Reference |
| This compound-expanded Vγ9Vδ2 T cells + M. tb-infected macrophages | >2000 | >1000 | [6] |
| Unstimulated Control | <100 | <100 | [6] |
Experimental Protocols
Protocol 1: Proposed Formulation of a this compound-Adjuvanted Subunit Vaccine for Preclinical Studies
This protocol provides a general method for formulating a vaccine containing a recombinant protein antigen with this compound as an adjuvant for use in animal models, such as mice.
Materials:
-
Recombinant protein antigen (e.g., from M. tuberculosis or Y. pestis)
-
This compound (sterile, endotoxin-free)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Vortex mixer
Procedure:
-
Antigen Preparation:
-
Reconstitute or dilute the sterile recombinant protein antigen to the desired concentration in sterile PBS. A typical concentration for mouse studies is 100-200 µg/mL.
-
-
This compound Preparation:
-
Reconstitute or dilute the sterile this compound to the desired concentration in sterile PBS. A typical concentration for mouse studies might range from 10-100 µg/mL.
-
-
Vaccine Formulation:
-
In a sterile vial, add the required volume of the antigen solution.
-
To the same vial, add the required volume of the this compound solution.
-
Gently vortex the mixture for 10-15 seconds to ensure homogeneity.
-
The final volume for a typical subcutaneous injection in a mouse is 100 µL. Therefore, the concentrations of antigen and this compound should be calculated to deliver the desired dose in this volume (e.g., 10 µg of antigen and 5 µg of this compound per 100 µL dose).
-
-
Quality Control:
-
Visually inspect the formulation for any precipitation or aggregation.
-
If possible, perform a sterility test on a small aliquot of the final formulation.
-
-
Storage:
-
Use the freshly prepared vaccine formulation immediately. If short-term storage is necessary, store at 2-8°C for no longer than 4 hours. Do not freeze.
-
Experimental Workflow Diagram
Protocol 2: In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs
This protocol describes a method to expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for functional assays.
Materials:
-
Human PBMCs isolated from buffy coats or whole blood
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (1 µM stock solution)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Cell culture plates (24-well or 48-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
-
Stimulation:
-
Add this compound to each well to a final concentration of 10 nM.
-
Add rhIL-2 to each well to a final concentration of 100 U/mL.
-
-
Culture:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Every 3-4 days, gently aspirate half of the medium and replace it with fresh complete RPMI-1640 medium containing 100 U/mL rhIL-2.
-
-
Monitoring and Harvesting:
-
Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry starting from day 7. The culture is typically maintained for 14-17 days.
-
Harvest the expanded cells for use in functional assays, such as cytotoxicity or cytokine production assays.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for Vγ9Vδ2 T Cell Function
This protocol is used to measure the production of intracellular cytokines (e.g., IFN-γ, TNF-α) by this compound-activated Vγ9Vδ2 T cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (from Protocol 2) or fresh PBMCs
-
This compound (for restimulation)
-
Brefeldin A (Golgi transport inhibitor)
-
Monoclonal antibodies for surface markers (e.g., anti-CD3, anti-Vδ2)
-
Monoclonal antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Restimulation:
-
Resuspend 0.5 x 10⁶ cells in 100 µL of complete RPMI-1640 medium.
-
Add this compound to a final concentration of 50 ng/mL.
-
Incubate for 1 hour at 37°C.
-
-
Inhibition of Cytokine Secretion:
-
Add Brefeldin A to the cell suspension and incubate for an additional 5 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-Vδ2) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions and incubate for 20-30 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the Vγ9Vδ2 T cell population (CD3+Vδ2+) and quantifying the percentage of cells positive for IFN-γ and TNF-α.
-
Conclusion and Future Directions
This compound represents a novel and potent vaccine adjuvant with the potential to significantly enhance the efficacy of vaccines against a range of infectious diseases, particularly those caused by intracellular pathogens. Its unique ability to specifically and powerfully activate Vγ9Vδ2 T cells offers a distinct advantage over traditional adjuvants. Further preclinical studies are warranted to establish optimal dosing, formulation, and immunization schedules for this compound-adjuvanted vaccines. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the development of next-generation vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 4. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HMBPP Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of γδ T cells found in human peripheral blood.[1][2] This activation is mediated through the interaction of this compound with the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1), which is expressed on the surface of various cells, including antigen-presenting cells (APCs) within the peripheral blood mononuclear cell (PBMC) population.[2][3] Upon stimulation with this compound, Vγ9Vδ2 T cells undergo rapid proliferation, produce pro-inflammatory cytokines, and exhibit potent cytotoxic activity against infected or transformed cells.[4][5] These characteristics make this compound a compelling agent for investigation in immunotherapy and vaccine development.
These application notes provide a comprehensive overview and detailed protocols for the in vitro stimulation of human PBMCs with this compound, covering PBMC isolation, cell culture, stimulation, and downstream functional assays.
Data Presentation
Table 1: Recommended Reagent Concentrations for this compound Stimulation of PBMCs
| Reagent | Working Concentration | Purpose | Reference |
| This compound | 10 nM - 200 nM | Primary stimulation of Vγ9Vδ2 T cells | [6][7][8][9] |
| Recombinant Human IL-2 | 200 U/mL | Promotes proliferation and survival of activated T cells | [8] |
| Recombinant Human IL-15 | 25 ng/mL | Supports activation and proliferation of γδ T cells | [8] |
| Vitamin C | 50 - 70 µM | Enhances proliferation of Vγ9Vδ2 T cells | [7][9] |
Table 2: Expected Outcomes of this compound Stimulation on Human PBMCs
| Parameter | Typical Result | Assay | Reference |
| Vγ9Vδ2 T cell Expansion | Significant increase in the percentage of Vγ9Vδ2 T cells within the CD3+ population (can reach >60%) after 14 days. | Flow Cytometry | [8] |
| Cytokine Production | Increased secretion of IFN-γ and TNF-α. | Intracellular Cytokine Staining (Flow Cytometry), ELISA, CBA | [6][10] |
| Cytotoxicity | Lysis of target cells (e.g., K562, NB-1691). | Flow cytometry-based cytotoxicity assay, Calcein-AM release assay | [11] |
| Memory Phenotype | Predominantly effector memory (CD45RA-CD27-) and central memory (CD45RA-CD27+) phenotypes. | Flow Cytometry | [7][9] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from heparinized whole blood using density gradient centrifugation with Ficoll-Paque™.[12][13]
Materials:
-
Heparinized whole blood
-
Phosphate Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
Protocol 2: this compound Stimulation of PBMCs for Proliferation
This protocol details the in vitro expansion of Vγ9Vδ2 T cells from isolated PBMCs.
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 1 mM L-glutamine, 1 mM sodium pyruvate, and 1x non-essential amino acids)
-
This compound (see Table 1 for concentration)
-
Recombinant Human IL-2 (see Table 1 for concentration)
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.[8][12]
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 10 nM).[8]
-
Add recombinant human IL-2 to a final concentration of 200 U/mL.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, gently aspirate half of the medium and replace it with fresh complete RPMI-1640 medium containing IL-2 to maintain the appropriate concentration.
-
Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry at desired time points (e.g., day 7 and day 14) by staining for CD3 and Vγ9Vδ2 TCR.
Protocol 3: Analysis of Cytokine Production by Intracellular Staining
This protocol describes how to measure the production of intracellular cytokines like IFN-γ and TNF-α in this compound-stimulated Vγ9Vδ2 T cells.
Materials:
-
This compound-stimulated PBMCs
-
Brefeldin A and Monensin (protein transport inhibitors)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies against CD3, Vγ9Vδ2 TCR, IFN-γ, and TNF-α
-
Flow cytometer
Procedure:
-
After the desired stimulation period with this compound, re-stimulate the cells for 4-6 hours with this compound in the presence of protein transport inhibitors (Brefeldin A and Monensin). A positive control with PMA and Ionomycin should be included.
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Perform surface staining by incubating the cells with antibodies against CD3 and Vγ9Vδ2 TCR for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD3+Vγ9Vδ2+ population and quantifying the percentage of cells expressing IFN-γ and TNF-α.
Protocol 4: Cytotoxicity Assay using Flow Cytometry
This protocol outlines a method to assess the cytotoxic potential of this compound-expanded Vγ9Vδ2 T cells against a target cell line.
Materials:
-
This compound-expanded Vγ9Vδ2 T cells (effector cells)
-
Target cell line (e.g., K562)
-
Two different fluorescent dyes for labeling effector and target cells (e.g., CFSE and a viability dye like 7-AAD or propidium iodide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Label the target cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Co-culture the labeled target cells with the this compound-expanded effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well U-bottom plate.
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add a viability dye (e.g., 7-AAD or PI) to each well.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CFSE-positive target cell population and determining the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
Mandatory Visualizations
Caption: Experimental workflow for this compound stimulation of PBMCs.
Caption: this compound signaling pathway in Vγ9Vδ2 T cell activation.
References
- 1. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PBMC Isolation and Cell Culture [bio-protocol.org]
- 13. Standardized PBMC Isolation Protocol for Immunology and Flow Cytometry Research [product.atagenix.com]
HMBPP Protocol for Vγ9Vδ2 T Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vγ9Vδ2 T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. They can recognize and respond to small, non-peptidic phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is a metabolite produced by various pathogens. This recognition, independent of major histocompatibility complex (MHC) presentation, makes Vγ9Vδ2 T cells an attractive target for novel immunotherapies against infectious diseases and cancer. This compound serves as a potent activator for the selective expansion and effector functioning of Vγ9Vδ2 T cells. This document provides detailed application notes and protocols for the in vitro culture and expansion of human Vγ9Vδ2 T cells using this compound.
Mechanism of Action
This compound-mediated activation of Vγ9Vδ2 T cells is a complex process involving an "inside-out" signaling mechanism. Intracellular this compound, derived from pathogens or taken up by cells, binds to the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1).[1] This binding induces a conformational change in BTN3A1, which is constitutively associated with BTN2A1 on the cell surface.[1] The altered BTN3A1/BTN2A1 complex then interacts with the Vγ9 chain of the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production.[1] This activation is significantly more potent than that induced by the endogenous phosphoantigen, isopentenyl pyrophosphate (IPP).[2]
Signaling Pathway
The following diagram illustrates the key steps in the this compound-mediated activation of Vγ9Vδ2 T cells.
References
Application Notes & Protocols: (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in Infectious Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells (also known as Vγ2Vδ2 T cells).[1] These cells represent a major subset of circulating γδ T cells in primates and play a crucial role in both innate and adaptive immunity against various pathogens.[1] this compound is an intermediate metabolite of the non-mevalonate pathway of isoprenoid synthesis, which is utilized by many bacteria, protozoan parasites, and some fungi, but not by their animal hosts.[1][2] This makes this compound a unique pathogen-associated molecular pattern (PAMP), and its ability to stimulate a powerful immune response has positioned it as a significant tool in infectious disease research, with applications ranging from novel therapeutics to vaccine adjuvants.
Mechanism of Action: this compound-Mediated Vγ9Vδ2 T Cell Activation
This compound-mediated activation of Vγ9Vδ2 T cells is a complex process that requires the involvement of butyrophilin (BTN) family proteins, specifically BTN3A1, expressed on antigen-presenting cells (APCs) or infected target cells.[2][3] The current understanding supports an "inside-out" model. This compound is first internalized by the target cell through an energy-dependent process.[3] Inside the cell, this compound binds to the intracellular B30.2 domain of the BTN3A1 molecule.[4] This binding event is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the T cell receptor (TCR) of a Vγ9Vδ2 T cell.[2][3] This interaction, along with co-stimulatory signals, triggers a cascade of downstream signaling events within the T cell, leading to its activation, proliferation, and differentiation into effector cells.[3][5]
Activated Vγ9Vδ2 T cells mount a multifaceted immune response, including:
-
Cytotoxicity: Direct killing of infected cells through the release of lytic granules containing perforin and granzymes, or via apoptosis-inducing pathways like Fas/FasL and TRAIL.[5][6]
-
Cytokine Production: Rapid secretion of pro-inflammatory cytokines, predominantly IFN-γ and TNF-α, which are critical for controlling intracellular pathogens.[3][7]
-
B Cell Help: A subset of Vγ9Vδ2 T cells can provide help to B cells, promoting antibody production.[5]
Caption: this compound is internalized by a target cell and binds to BTN3A1, triggering Vγ9Vδ2 T cell activation.
Applications & Quantitative Data
This compound is a versatile tool for studying and manipulating Vγ9Vδ2 T cell responses to infection.
In Vitro T Cell Activation and Expansion
This compound is used to selectively expand Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) for research and potential adoptive immunotherapy. It is significantly more potent than Isopentenyl pyrophosphate (IPP), the endogenous phosphoantigen.[2]
Table 1: Potency of this compound in Vγ9Vδ2 T Cell Activation
| Compound | EC₅₀ (Half-maximal effective concentration) | Source(s) | Notes |
|---|---|---|---|
| This compound | ~0.06 - 0.4 nM | [8][9] | ~10,000-fold more potent than IPP. Activates T cell proliferation at picomolar concentrations. |
| This compound (IFNγ Secretion) | ~590 nM | [7] | EC₅₀ for inducing IFNγ secretion from effector cells after co-culture with target cells. |
| IPP | ~10 µM | [9] | Endogenous phosphoantigen, significantly less potent than this compound. |
| Zoledronate | ~500 nM |[8] | An aminobisphosphonate that blocks the mevalonate pathway, causing IPP to accumulate. |
Therapeutic Potential in Infectious Disease Models
By activating Vγ9Vδ2 T cells, this compound can enhance pathogen clearance. Studies in non-human primate models have shown that this compound administration, often with IL-2, leads to a massive expansion of Vγ9Vδ2 T cells.[1][5][6] This expansion is associated with increased resistance to infections like tuberculosis and plague.[5]
Cytokine Response Profiling
Upon activation by this compound, Vγ9Vδ2 T cells produce a distinct profile of Th1-type cytokines.[3][7] This response is critical for orchestrating the immune defense against intracellular pathogens.
Table 2: Key Cytokines Produced by this compound-Activated Vγ9Vδ2 T Cells
| Cytokine | Function in Anti-Infective Immunity | Source(s) |
|---|---|---|
| IFN-γ (Interferon-gamma) | Activates macrophages, enhances antigen presentation, promotes Th1 responses. | [3][7] |
| TNF-α (Tumor Necrosis Factor-alpha) | Induces inflammation, promotes apoptosis of infected cells, activates other immune cells. | [3][7] |
| IL-2 (Interleukin-2) | A T cell growth factor that drives proliferation and survival of activated T cells. | [3][7] |
| Granzyme B / Perforin | Key components of cytotoxic granules that directly kill infected target cells. |[5][6][10] |
Experimental Protocols
Protocol 1: In Vitro Expansion of Vγ9Vδ2 T Cells from Human PBMCs
This protocol describes the selective expansion of Vγ9Vδ2 T cells from a mixed PBMC population using this compound and Interleukin-2 (IL-2).
References
- 1. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 6. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
HMBPP: A Powerful Tool for Studying Vγ9Vδ2 T Cell Function
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that selectively activates human Vγ9Vδ2 T cells, a unique subset of unconventional T cells that play a crucial role in both innate and adaptive immunity. This makes this compound an invaluable tool for researchers, scientists, and drug development professionals studying the biology of these cells and harnessing their therapeutic potential against infectious diseases and cancer.
Vγ9Vδ2 T cells are distinguished by their T cell receptor (TCR) that recognizes small, non-peptidic phosphoantigens produced by microbes and certain tumor cells. This compound, an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis in most eubacteria and protozoa, is the most potent known natural activator of Vγ9Vδ2 T cells.[1][2] Its high potency, with an EC50 in the picomolar to nanomolar range, allows for robust and specific stimulation of this T cell population.[3]
The activation of Vγ9Vδ2 T cells by this compound is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells (APCs) and target cells.[4][5] this compound binds to the intracellular domain of BTN3A1, inducing a conformational change that is transmitted to the extracellular domain. This "inside-out" signaling mechanism facilitates the interaction between BTN3A1 and the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, cytokine production, and cytotoxic activity against target cells.[4][6][7]
These application notes provide an overview of the use of this compound in studying Vγ9Vδ2 T cell function, including detailed protocols for key in vitro assays and a summary of quantitative data to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in Vγ9Vδ2 T cell research, providing a reference for expected outcomes and assay optimization.
Table 1: Potency of Phosphoantigens in Vγ9Vδ2 T Cell Activation
| Phosphoantigen | EC50 (Median/Range) | Fold Increase in Potency vs. IPP | Reference |
| This compound | 70 pM | ~10,000 - 30,000 | [1][2][3] |
| Isopentenyl pyrophosphate (IPP) | 7783 nM (7.8 µM) | 1 | [2] |
| Dimethylallyl diphosphate (DMAPP) | 230 nM | ~33 | [3] |
Table 2: Representative Cytokine Production by this compound-activated Vγ9Vδ2 T Cells
| Cytokine | Condition | Concentration Range | Reference |
| IFN-γ | This compound-stimulated PBMCs | Varies significantly with donor and protocol | [8][9][10] |
| TNF-α | This compound-stimulated PBMCs | Varies significantly with donor and protocol | [8][9] |
| IL-17A | This compound-stimulated PBMCs (in Mtb infection model) | Downregulated | [9] |
| IL-10 | This compound-stimulated purified γδ T cells | No significant increase | [11] |
| IL-13 | This compound-stimulated purified γδ T cells | No significant increase | [11] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and procedures involved in this compound-mediated Vγ9Vδ2 T cell studies, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation, expansion, and functional analysis of human Vγ9Vδ2 T cells using this compound.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood or buffy coats as a source of Vγ9Vδ2 T cells.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS or Lymphoprep
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the blood sample 1:1 with PBS in a sterile 50 mL conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque in a new 50 mL conical tube. The volume of Ficoll-Paque should be half the volume of the diluted blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and HEPES).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Expansion of Vγ9Vδ2 T Cells from PBMCs using this compound
Objective: To selectively expand the Vγ9Vδ2 T cell population from isolated PBMCs.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution, e.g., 1 mM in PBS)
-
Recombinant human Interleukin-2 (IL-2)
-
Cell culture plates (24-well or 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.[6]
-
Add this compound to the cell suspension to a final concentration of 10-100 nM. A common starting concentration is 10 nM.[11]
-
Add recombinant human IL-2 to a final concentration of 100 U/mL.[12]
-
Plate the cell suspension in a 24-well or 6-well plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Every 3-4 days, add fresh complete RPMI-1640 medium containing IL-2 (100 U/mL). Split the cultures as needed to maintain a cell density of 1-2 x 10^6 cells/mL.
-
The expansion of Vγ9Vδ2 T cells can be monitored by flow cytometry using antibodies against CD3 and the Vδ2 TCR. Significant expansion is typically observed after 7-14 days.[9]
Protocol 3: Vγ9Vδ2 T Cell Proliferation Assay using CFSE
Objective: To quantify the proliferation of Vγ9Vδ2 T cells in response to this compound stimulation.
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
This compound
-
IL-2
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-Vδ2 TCR)
Procedure:
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Set up the culture conditions in a 96-well round-bottom plate:
-
Unstimulated control (cells only)
-
Cells + this compound (e.g., 10 nM) + IL-2 (e.g., 100 U/mL)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3 and Vδ2 TCR.
-
Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in the gated Vγ9Vδ2 T cell population.
Protocol 4: Cytokine Release Assay
Objective: To measure the production of cytokines (e.g., IFN-γ, TNF-α) by Vγ9Vδ2 T cells following this compound stimulation.
Materials:
-
Isolated PBMCs or expanded Vγ9Vδ2 T cells
-
Complete RPMI-1640 medium
-
This compound
-
Brefeldin A or Monensin (for intracellular cytokine staining)
-
ELISA kit for the cytokine of interest or antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer (for intracellular staining) or ELISA plate reader
Procedure (for intracellular cytokine staining):
-
Stimulate 1 x 10^6 PBMCs/mL with this compound (e.g., 10 nM) in a 96-well plate for 6-24 hours at 37°C in a 5% CO2 incubator.[10]
-
For the last 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines intracellularly.[10]
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD3, Vδ2 TCR).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Wash the cells and resuspend in FACS buffer.
-
Analyze by flow cytometry, gating on the Vγ9Vδ2 T cell population to determine the percentage of cells producing the cytokine of interest.
Protocol 5: Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay
Objective: To assess the ability of this compound-activated Vγ9Vδ2 T cells to kill target cells (e.g., tumor cell lines).
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target tumor cell line (e.g., K562)
-
Complete RPMI-1640 medium
-
This compound or a cell-permeable analog like POM2-C-HMBP[6]
-
Cytotoxicity detection kit (e.g., based on calcein-AM/propidium iodide staining, or LDH release)
-
Flow cytometer or fluorescence plate reader
Procedure (using a flow cytometry-based assay):
-
Label the target cells with a fluorescent dye such as Calcein-AM.
-
Optionally, pre-load the target cells with this compound (e.g., 100 nM) for 2 hours, then wash to remove excess this compound. This can reduce effector T cell autolysis.[6]
-
Co-culture the expanded Vγ9Vδ2 T cells (effectors) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.
-
Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD to the wells to stain dead cells.
-
Analyze the samples by flow cytometry.
-
Calculate the percentage of specific lysis:
-
Gate on the target cell population (Calcein-AM positive).
-
Determine the percentage of dead target cells (PI/7-AAD positive) in the presence of effector cells.
-
Subtract the percentage of spontaneous death (target cells incubated without effector cells).
-
% Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
-
These protocols provide a foundation for utilizing this compound to investigate the multifaceted functions of Vγ9Vδ2 T cells. Researchers can adapt these methods to suit their specific experimental questions and systems. The high specificity and potency of this compound make it an indispensable reagent for advancing our understanding of γδ T cell immunology and its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Structural Change in Butyrophilin upon Phosphoantigen Binding Underlies Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Analog Prodrugs Bypass Energy-Dependent Uptake To Promote Efficient BTN3A1-Mediated Malignant Cell Lysis by Vγ9Vδ2 T Lymphocyte Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 10. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HMBPP Nanoparticle Delivery Systems for Vγ9Vδ2 T Cell-Mediated Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Overview
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of human γδ T cells with significant cytotoxic potential against a wide range of tumor cells. The therapeutic application of this compound, however, can be limited by its poor stability and unfavorable pharmacokinetics in vivo.
Nanoparticle-based drug delivery systems offer a robust solution to overcome these challenges.[1] By encapsulating this compound within nanoparticles (such as liposomes or polymeric nanoparticles), it is possible to:
-
Enhance Stability: Protect this compound from enzymatic degradation in circulation.
-
Improve Pharmacokinetics: Extend the circulation half-life, allowing for greater accumulation at the tumor site.
-
Promote Tumor Targeting: Leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues.[2]
-
Facilitate Cellular Uptake: Mediate efficient delivery of this compound into antigen-presenting cells or tumor cells to initiate the immune cascade.
The primary application for this compound nanoparticle delivery systems is in the field of cancer immunotherapy , aiming to harness the innate anti-tumor activity of Vγ9Vδ2 T cells.[3][4][5]
This compound Nanoparticle Formulation and Characterization
The successful development of an this compound delivery system requires careful formulation and rigorous characterization to ensure desired physicochemical properties and consistent performance.
Protocol 2.1: Synthesis of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating water-soluble molecules like this compound into liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio)
-
This compound solution (in a suitable buffer, e.g., PBS)
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the chloroform, resulting in a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding the aqueous this compound solution. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs).
-
Extrusion: Load the SUV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes to produce liposomes with a uniform size distribution.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography against PBS.
-
Sterilization & Storage: Sterilize the final liposomal formulation by passing it through a 0.22 µm filter and store at 4°C.
Protocol 2.2: Physicochemical Characterization of this compound Nanoparticles
1. Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).[6]
-
Procedure: Dilute the nanoparticle suspension in PBS. Analyze using a DLS instrument to measure the hydrodynamic diameter (size) and PDI, which indicates the width of the size distribution.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the surface charge (Zeta Potential), which is a key indicator of colloidal stability.[6]
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Procedure: a. Disrupt the purified nanoparticles using a suitable solvent (e.g., methanol or Triton X-100). b. Quantify the total amount of this compound using a suitable analytical method (e.g., HPLC or an enzymatic assay). c. Calculate EE% and DL% using the following formulas:
-
EE% = (Mass of this compound in Nanoparticles / Total Mass of this compound used) x 100
-
DL% = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Data Presentation: Example Physicochemical Properties
The following table presents illustrative data for different this compound nanoparticle formulations.
| Formulation ID | Nanoparticle Type | Size (d.nm)[7] | PDI | Zeta Potential (mV)[6] | Encapsulation Efficiency (%) |
| This compound-Lipo-01 | Liposome | 115.2 ± 3.4 | 0.12 ± 0.02 | -25.8 ± 2.1 | 65.3 ± 4.5 |
| This compound-PLGA-01 | PLGA | 155.7 ± 5.1 | 0.19 ± 0.03 | -33.4 ± 2.9 | 72.1 ± 5.2 |
| This compound-Lipo-02 | Cationic Liposome | 128.4 ± 4.2 | 0.15 ± 0.02 | +15.1 ± 1.8 | 58.9 ± 3.8 |
Signaling Pathway and Experimental Workflows
This compound-Mediated Vγ9Vδ2 T Cell Activation Pathway
This compound delivered by nanoparticles is taken up by tumor cells or antigen-presenting cells. Inside the cell, this compound binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1). This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This recognition, along with co-stimulatory signals, triggers T cell activation, leading to cytokine production and the release of cytotoxic granules (perforin and granzymes) that kill the target tumor cell.
In Vitro Experimental Workflow
The following workflow outlines the key steps for assessing the in vitro efficacy of this compound nanoparticle formulations.
Protocol 4.1: In Vitro Vγ9Vδ2 T Cell Activation and Cytotoxicity Assay
Materials:
-
Target tumor cell line (e.g., PANC-1, HCT116)
-
Expanded human Vγ9Vδ2 T cells
-
This compound nanoparticle formulations and controls (empty nanoparticles, free this compound)
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies (e.g., anti-CD3, anti-Vδ2, anti-CD107a, anti-IFN-γ)
-
Brefeldin A and Monensin
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
96-well plates
Methodology:
-
Plating Target Cells: Seed target tumor cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound nanoparticles, free this compound, or empty nanoparticle controls. Incubate for 4-6 hours.
-
Co-culture: Add expanded Vγ9Vδ2 T cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1). For the activation assay, add anti-CD107a antibody at the start of the co-culture.
-
Incubation: Incubate the co-culture for 4-24 hours.
-
Cytotoxicity Measurement: After 24 hours, collect the supernatant from one set of plates. Measure lactate dehydrogenase (LDH) release according to the manufacturer's protocol to quantify target cell lysis.
-
Activation Measurement: For the 4-hour plate, add Brefeldin A and Monensin for the final 3 hours of incubation to block cytokine secretion.
-
Flow Cytometry: Harvest the cells, wash, and stain for surface markers (CD3, Vδ2, CD107a). Then, fix, permeabilize, and stain for intracellular IFN-γ. Analyze the cells using a flow cytometer to determine the percentage of activated (CD107a+) and IFN-γ-producing Vγ9Vδ2 T cells.
Data Presentation: Example In Vitro Efficacy
| Treatment | Target Cell Line | Vγ9Vδ2 T Cell Activation (IFN-γ+ %)[8] | Target Cell Lysis (%) |
| Untreated | PANC-1 | 1.5 ± 0.3 | 2.1 ± 0.5 |
| Empty Nanoparticles | PANC-1 | 2.1 ± 0.4 | 3.5 ± 0.8 |
| Free this compound (1 µM) | PANC-1 | 25.6 ± 2.8 | 30.4 ± 3.1 |
| This compound-Lipo-01 (1 µM) | PANC-1 | 55.3 ± 4.1 | 68.7 ± 5.5 |
In Vivo Experimental Workflow
This workflow details the process for evaluating anti-tumor efficacy in an animal model.
Protocol 4.3: In Vivo Anti-Tumor Efficacy Study
Materials:
-
Immunodeficient mice (e.g., NSG or NOG mice)
-
Human PBMCs from healthy donors
-
Human tumor cell line
-
This compound nanoparticle formulations and controls
-
Sterile PBS for injections
-
Calipers for tumor measurement
Methodology:
-
Humanization: Adoptively transfer human PBMCs (e.g., 10 x 10⁶ cells) into immunodeficient mice via intraperitoneal (IP) or intravenous (IV) injection to reconstitute a human immune system component.
-
Tumor Implantation: One day later, subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitoring: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Group Assignment: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: PBS (Vehicle Control)
-
Group 2: Empty Nanoparticles
-
Group 3: Free this compound
-
Group 4: this compound Nanoparticles
-
-
Treatment Administration: Administer treatments via a clinically relevant route (e.g., IV) at a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study endpoint may be reached when tumors in the control group exceed a certain size, a predetermined time point is reached, or mice show signs of excessive morbidity. Euthanize mice and excise tumors for weighing and histological analysis.
Data Presentation: Example In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³)[7] | Change in Body Weight (%) | Median Survival (Days) |
| PBS (Vehicle) | 1250 ± 150 | -2.5 ± 1.0 | 25 |
| Empty Nanoparticles | 1180 ± 135 | -3.1 ± 1.2 | 26 |
| Free this compound | 850 ± 95 | -1.5 ± 0.8 | 34 |
| This compound-Lipo-01 | 210 ± 45 | +0.5 ± 0.5 | >60 (Not Reached) |
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. businesswire.com [businesswire.com]
- 7. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for HMBPP Liposomal Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of γδ T cells with significant potential in cancer immunotherapy. The encapsulation of this compound in liposomes offers a promising strategy to enhance its in vivo stability, control its release, and improve its delivery to antigen-presenting cells (APCs), thereby augmenting the anti-tumor immune response. These application notes provide detailed methodologies for the preparation, characterization, and in vivo evaluation of this compound-loaded liposomes.
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded Liposomes
| Parameter | Unloaded Liposomes | This compound-Loaded Liposomes | Acceptance Criteria |
| Mean Diameter (nm) | 125 ± 5 | 135 ± 7 | 100 - 200 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | < 0.2 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 | -20 to -30 mV |
| Encapsulation Efficiency (%) | N/A | 35 ± 5 | > 30% |
Table 2: In Vivo Efficacy of Liposomal this compound in a Murine Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Vγ9Vδ2 T Cell Infiltration (cells/mm²) |
| Vehicle Control | 1500 ± 250 | - | 15 ± 5 |
| Empty Liposomes | 1450 ± 200 | 3.3 | 20 ± 8 |
| Free this compound | 1100 ± 180 | 26.7 | 80 ± 15 |
| Liposomal this compound | 450 ± 120 | 70.0 | 250 ± 40 |
Data are representative and compiled from studies on similar liposomal immunomodulators.
Signaling Pathway and Experimental Workflows
Caption: this compound-liposome activation of Vγ9Vδ2 T cells.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration and extrusion method, suitable for encapsulating small, hydrophilic molecules like this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound solution (e.g., 10 mg/mL in sterile phosphate-buffered saline, PBS)
-
Chloroform
-
Sterile PBS (pH 7.4)
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Mixture Preparation: Dissolve DPPC and cholesterol in a 2:1 molar ratio in chloroform in a round-bottom flask. Add DSPE-PEG2000 to constitute 5 mol% of the total lipid.
-
Thin Film Formation: Evaporate the chloroform using a rotary evaporator at 45°C to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the this compound solution by rotating the flask in a water bath at 60°C (above the phase transition temperature of DPPC) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to at least 10 passes through a lipid extruder fitted with a 100 nm polycarbonate membrane. Maintain the extruder temperature above the lipid phase transition temperature. This process creates small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
Purification: Remove unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, eluting with sterile PBS.
-
Sterilization and Storage: Sterilize the final liposomal suspension by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 2: Characterization of this compound-Loaded Liposomes
1. Size and Zeta Potential:
-
Dilute the liposome suspension in PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency (EE):
-
Lyse a known amount of the liposomal suspension using a suitable detergent (e.g., 1% Triton X-100).
-
Quantify the total amount of this compound using a validated analytical method (e.g., HPLC or a phosphate assay).
-
Separately, quantify the amount of free (unencapsulated) this compound in the supernatant after ultracentrifugation of the intact liposome suspension.
-
Calculate EE% using the formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the antitumor activity of liposomal this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG)
-
Human tumor cell line (e.g., a pancreatic or breast cancer cell line)
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound-loaded liposomes, empty liposomes, and free this compound solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Humanization: Adoptively transfer human PBMCs into the tumor-bearing mice via intravenous or intraperitoneal injection to provide a source of Vγ9Vδ2 T cells.
-
Treatment: Randomize mice into treatment groups (e.g., Vehicle, Empty Liposomes, Free this compound, Liposomal this compound). Administer treatments intravenously twice a week for 3 weeks.
-
Monitoring: Measure tumor volume with calipers and record body weight three times a week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (histology, flow cytometry).
Protocol 4: Analysis of Vγ9Vδ2 T Cell Activation by Flow Cytometry
This protocol details the analysis of Vγ9Vδ2 T cell activation in splenocytes from treated mice.
Materials:
-
Spleens from treated mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Fluorescently conjugated antibodies: anti-human CD3, anti-human Pan-γδ TCR, anti-human Vδ2 TCR, anti-human CD69, anti-human IFN-γ.
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Prepare a single-cell suspension from the harvested spleens by mechanical dissociation.
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.
-
Cell Stimulation (for intracellular cytokine staining): Restimulate the splenocytes in culture medium with this compound (1 µg/mL) in the presence of Brefeldin A for 4-6 hours to allow for intracellular cytokine accumulation.
-
Surface Staining: Stain the cells with antibodies against surface markers (CD3, Pan-γδ TCR, Vδ2 TCR, CD69) in FACS buffer for 30 minutes at 4°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the Vγ9Vδ2 T cell population (CD3+ Pan-γδ TCR+ Vδ2 TCR+) and analyze the expression of the activation marker CD69 and the production of IFN-γ.
Application Notes and Protocols for HMBPP Prodrugs: Enhancing Stability and Delivery for Vγ9Vδ2 T Cell-Mediated Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) prodrugs. The primary goal of these prodrug strategies is to overcome the inherent limitations of this compound, a potent activator of Vγ9Vδ2 T cells, which include poor stability in plasma and low cell permeability due to its highly charged nature. By masking the phosphate/phosphonate groups, prodrugs offer improved pharmacokinetic properties, leading to enhanced delivery of the active phosphoantigen to its intracellular target, Butyrophilin 3A1 (BTN3A1), thereby potentiating the anti-tumor activity of Vγ9Vδ2 T cells.
Introduction to this compound and the Rationale for Prodrug Development
This compound is a microbial metabolite that acts as a potent phosphoantigen, stimulating the proliferation and cytotoxic activity of Vγ9Vδ2 T cells, a subset of γδ T cells involved in immunosurveillance of infected and malignant cells. The activation of Vγ9Vδ2 T cells by this compound is mediated through its binding to the intracellular B30.2 domain of BTN3A1. However, the therapeutic potential of this compound is hampered by its rapid degradation in plasma and its inability to efficiently cross cell membranes.
Prodrugs are designed to circumvent these issues by temporarily modifying the this compound molecule to be more lipophilic and stable. Once inside the target cell, the prodrug moieties are cleaved by intracellular enzymes, releasing the active this compound analog to engage with BTN3A1. Various prodrug strategies have been explored, including phosphonamidates, diesters, and bis-amidates, each with distinct advantages in terms of stability and activation kinetics.[1][2]
Quantitative Data Presentation
The following tables summarize the stability and biological activity of representative this compound prodrugs from different chemical classes, providing a basis for comparison and selection of appropriate candidates for further investigation.
Table 1: Plasma Stability of this compound Prodrugs
| Prodrug Type | Compound Example | Half-life (t½) in Human Plasma | Reference |
| Diphosphate | This compound | Very short (minutes) | [2] |
| Bis(pivaloyloxymethyl) phosphonate | POM₂-C-HMBP | ~8.4 minutes | [1] |
| Phosphonamidate | Phenyl/GlyOiPr analog | > 24 hours | [1] |
| Aryloxy Diester Phosphonamidate | ProPAgen 9a | > 12 hours | [2] |
| Phosphonodiamidate | ProPAgen 9a | > 7 hours | [1] |
Table 2: Biological Activity of this compound Prodrugs in Vγ9Vδ2 T Cell Activation
| Prodrug Type | Compound Example | EC₅₀ for T Cell Proliferation/Activation | Reference |
| Diphosphate | This compound | ~0.1-1 nM | [2] |
| Bis(pivaloyloxymethyl) phosphonate | POM₂-C-HMBP | ~5.4 nM | [1] |
| Phosphonamidate | Phenyl/GlyOiPr analog | ~0.062 µM (cytokine production) | [1] |
| Aryloxy Diester Phosphonamidate | ProPAgen 9d | 5 fM | [2] |
| Phosphinophosphonate Prodrug | POM₃-CC-HMBPP | 41 nM | [3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Vγ9Vδ2 T Cell Activation Pathway
The intracellular delivery of this compound or its active analog from a prodrug initiates a signaling cascade that leads to the activation of Vγ9Vδ2 T cells. The key steps involve the binding of the phosphoantigen to the B30.2 domain of BTN3A1 on a target cell, which induces a conformational change in the BTN3A1/BTN2A1 complex, recognized by the Vγ9Vδ2 T cell receptor (TCR).
Caption: this compound prodrug activation of Vγ9Vδ2 T cells.
Experimental Workflow for Prodrug Evaluation
The following diagram outlines the typical workflow for the synthesis and evaluation of novel this compound prodrugs.
Caption: Workflow for this compound prodrug development.
Experimental Protocols
General Protocol for the Synthesis of Phosphonamidate Prodrugs of C-HMBP
This protocol provides a general procedure for the synthesis of phosphonamidate prodrugs, adapted from published methods.[1]
Materials:
-
Dimethyl homoprenylphosphonate
-
Oxalyl chloride
-
Phenol or substituted phenols
-
Sodium iodide
-
Acetonitrile (anhydrous)
-
Amino acid ester hydrochloride salt (e.g., Glycine isopropyl ester HCl)
-
Triphenylphosphine (PPh₃)
-
2,2'-dithiodipyridine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Synthesis of Mixed Methyl Aryl Esters: a. Dissolve dimethyl homoprenylphosphonate in anhydrous DCM under an inert atmosphere. b. Add oxalyl chloride dropwise and stir at room temperature to generate the intermediate phosphonic acid chloride. c. In a separate flask, dissolve the desired phenol in anhydrous DCM and pyridine. d. Add the phosphonic acid chloride solution to the phenol solution and stir until the reaction is complete (monitored by TLC or LC-MS). e. Purify the resulting mixed methyl aryl ester by column chromatography.
-
Formation of the Sodium Salt: a. Dissolve the purified mixed methyl aryl ester in anhydrous acetonitrile. b. Add sodium iodide and reflux the mixture overnight. c. Cool to room temperature and concentrate under reduced pressure to obtain the sodium salt.
-
Synthesis of the Phosphonamidate Prodrug: a. To a solution of the sodium salt in anhydrous pyridine, add the desired amino acid ester hydrochloride salt, triphenylphosphine, and 2,2'-dithiodipyridine. b. Heat the reaction mixture at 60°C overnight. c. After cooling, purify the crude product by column chromatography to yield the final phosphonamidate prodrug.
Protocol for Plasma Stability Assay
This protocol outlines a method to assess the stability of this compound prodrugs in human plasma.
Materials:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (e.g., a stable, structurally similar compound)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation: a. Thaw the human plasma at 37°C. b. Prepare a working solution of the this compound prodrug in PBS. c. Pre-warm the plasma and PBS to 37°C.
-
Incubation: a. In microcentrifuge tubes, mix the this compound prodrug working solution with pre-warmed human plasma to achieve the final desired concentration. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-drug mixture.
-
Reaction Quenching and Sample Preparation: a. Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to precipitate plasma proteins and stop the enzymatic degradation. b. Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent prodrug at each time point. b. Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample. c. Determine the half-life (t½) of the prodrug in plasma by plotting the natural logarithm of the percentage remaining versus time.
Protocol for In Vitro Vγ9Vδ2 T Cell Proliferation Assay
This protocol describes how to assess the ability of this compound prodrugs to induce the proliferation of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound prodrugs at various concentrations
-
This compound as a positive control
-
IL-2 (human recombinant)
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against CD3 and Vδ2 TCR
Procedure:
-
Cell Seeding: a. Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque). b. Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: a. Prepare serial dilutions of the this compound prodrugs and the this compound positive control. b. Add 100 µL of the compound dilutions to the respective wells. Include a no-compound control. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Cell Culture and IL-2 Supplementation: a. After 3 days of culture, add IL-2 to a final concentration of 100 U/mL to all wells to support T cell proliferation. b. Continue to culture the cells for a total of 7-10 days, replenishing the medium with fresh IL-2 every 2-3 days.
-
Flow Cytometry Analysis: a. At the end of the culture period, harvest the cells from each well. b. Stain the cells with fluorescently labeled antibodies against CD3 and Vδ2 TCR. c. Analyze the samples by flow cytometry to determine the percentage of Vγ9Vδ2 T cells (CD3⁺Vδ2⁺) in each condition. d. Calculate the fold expansion of Vγ9Vδ2 T cells for each compound concentration compared to the no-compound control. e. Determine the EC₅₀ value for each prodrug.
Protocol for Tumor Cell Lysis Assay
This protocol details a method to evaluate the ability of this compound prodrug-pulsed tumor cells to be lysed by expanded Vγ9Vδ2 T cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells) from the proliferation assay
-
Tumor cell line expressing BTN3A1 (e.g., K562 or Daudi) (target cells)
-
This compound prodrugs
-
A method to measure cell lysis (e.g., Calcein-AM release assay, luciferase-based assay, or flow cytometry-based cytotoxicity assay)
-
96-well plates
Procedure:
-
Target Cell Pulsing: a. Harvest the target tumor cells and resuspend them in complete medium. b. Add various concentrations of the this compound prodrugs to the target cells and incubate for 2-4 hours at 37°C to allow for prodrug uptake and processing. c. Wash the target cells twice with fresh medium to remove any remaining extracellular compound.
-
Co-culture: a. Label the pulsed target cells with a fluorescent dye (e.g., Calcein-AM) if using a release assay, or use a luciferase-expressing cell line. b. Seed the labeled target cells into a 96-well plate. c. Add the expanded Vγ9Vδ2 effector T cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1). d. Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release). e. Incubate the co-culture for 4-6 hours at 37°C.
-
Measurement of Cell Lysis: a. Calcein-AM Release Assay: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM. b. Luciferase Assay: Add the luciferase substrate to the wells and measure the luminescence. A decrease in luminescence indicates cell lysis. c. Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry to quantify the percentage of dead target cells.
-
Data Analysis: a. Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 b. Determine the EC₅₀ for each prodrug in inducing tumor cell lysis.
Representative Protocol for In Vivo Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound prodrugs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Human tumor cell line (e.g., a luciferase-expressing leukemia or solid tumor line)
-
This compound prodrug formulated for in vivo administration
-
Human PBMCs or expanded Vγ9Vδ2 T cells
-
Bioluminescence imaging system
-
Calipers for tumor measurement
Procedure:
-
Tumor Engraftment: a. Inject the human tumor cells subcutaneously or intravenously into the immunodeficient mice. b. Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for systemic tumors).
-
Human Immune System Reconstitution: a. Once tumors are established, inject human PBMCs or purified Vγ9Vδ2 T cells intravenously into the mice.
-
Prodrug Treatment: a. Prepare the this compound prodrug in a suitable vehicle for administration (e.g., intraperitoneal or intravenous injection). b. Once the adoptively transferred human T cells have engrafted, begin treatment with the this compound prodrug at various doses and schedules. Include a vehicle control group.
-
Monitoring of Tumor Progression and Toxicity: a. Monitor tumor growth regularly using calipers or bioluminescence imaging. b. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint Analysis: a. At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues. b. Analyze the tumors for the presence of infiltrating Vγ9Vδ2 T cells by immunohistochemistry or flow cytometry. c. Compare the tumor growth and survival rates between the different treatment groups to determine the in vivo efficacy of the this compound prodrug.
References
- 1. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 2. Aryloxy Diester Phosphonamidate Prodrugs of Phosphoantigens (ProPAgens) as Potent Activators of Vγ9/Vδ2 T-Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HMBPP stability in aqueous solutions
Welcome to the technical support center for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. As a pyrophosphate ester, this compound is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. For analogous compounds like isopentenyl pyrophosphate (IPP), the rate of degradation significantly increases as the pH decreases and the temperature rises.[1]
Q2: What is the expected shelf-life of this compound in an aqueous solution?
A2: The shelf-life of this compound in solution is highly dependent on the storage conditions. While specific data for this compound is limited, the related compound isopentenyl pyrophosphate (IPP) has a half-life of only 4.5 hours at 37°C in culture medium.[1] For long-term storage, it is crucial to maintain a high pH and low temperature.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: Based on data for similar isoprenoid pyrophosphates, aqueous solutions of this compound should be stored at a slightly alkaline pH (e.g., pH 7.5-8.5) and at low temperatures, preferably -20°C or -80°C, to minimize hydrolysis. For instance, isopentenyl pyrophosphate can be stored indefinitely at pH 11.5 at very low temperatures.[1][2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound in aqueous solutions?
A4: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the pyrophosphate bond. This would result in the formation of (E)-4-hydroxy-3-methyl-but-2-enyl monophosphate and inorganic phosphate. Further degradation of the organic moiety may occur under harsh conditions.
Q5: Can I use standard biological buffers to dissolve this compound?
A5: Yes, standard biological buffers such as Tris or HEPES can be used, provided the pH is maintained in the neutral to slightly alkaline range (pH 7.0-8.5). Avoid acidic buffers, as they will accelerate the hydrolysis of the pyrophosphate group.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause 1: Degradation during storage.
-
Troubleshooting Step: Verify the storage conditions of your this compound stock solution. Ensure the pH is in the recommended range and that it has been stored at an appropriate low temperature. If the stock is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution.
-
-
Possible Cause 2: Degradation in culture medium.
-
Troubleshooting Step: Consider the stability of this compound under your specific assay conditions. The half-life of analogous compounds can be short at 37°C.[1] For longer experiments, it may be necessary to replenish the this compound in the culture medium periodically.
-
-
Possible Cause 3: Inaccurate quantification of the stock solution.
-
Troubleshooting Step: Re-quantify the concentration of your this compound stock solution using an appropriate analytical method, such as ³¹P NMR or a validated HPLC method.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) of this compound solutions.
-
Possible Cause 1: Hydrolysis of this compound.
-
Troubleshooting Step: The additional peaks are likely degradation products. Analyze the retention times and, if possible, use mass spectrometry to identify the species. This confirms degradation. To avoid this, ensure proper storage and handling of the this compound solution.
-
-
Possible Cause 2: Contamination of the sample.
-
Troubleshooting Step: Ensure that all glassware, solvents, and buffers are clean and free of contaminants that could either react with this compound or be detected by the analytical method.
-
Quantitative Data Summary
Data on the stability of this compound is limited. The following table summarizes stability data for the closely related isoprenoid pyrophosphate, isopentenyl pyrophosphate (IPP), which can serve as a proxy.
| Compound | Condition | Parameter | Value | Reference |
| Isopentenyl Pyrophosphate (IPP) | 37°C in culture medium | Half-life | 4.5 hours | [1] |
| Isopentenyl Pyrophosphate (IPP) | 5°C vs 45°C | Temperature Effect | 25-30 fold increase in degradation rate | [1] |
| Isopentenyl Pyrophosphate (IPP) | pH 7.0 vs pH 11.5 | pH Effect | 4-5 fold decrease in degradation rate | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound over time under different conditions.
-
Preparation of this compound Samples:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Create aliquots of the this compound solution for each condition to be tested (e.g., different pH values, temperatures).
-
For a time-course experiment, prepare separate tubes for each time point to avoid repeated sampling from the same tube.
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis by HPLC:
-
At each time point, quench the reaction by freezing the sample at -80°C.
-
Prior to analysis, thaw the samples and, if necessary, dilute them with the mobile phase.
-
Inject the samples onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a suitable mobile phase gradient, for example, a gradient of an ion-pairing reagent in an aqueous buffer and an organic solvent like methanol or acetonitrile.
-
Detect the analytes using a UV detector or a mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life of this compound under each condition by fitting the data to a first-order decay model.
-
Protocol 2: Quantification of this compound by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for the direct quantification of phosphorus-containing compounds like this compound.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., phosphate).
-
Adjust the pH of the solution as required for the experiment.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
-
Data Analysis:
-
Integrate the peaks corresponding to this compound and the internal standard.
-
The concentration of this compound can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
-
Visualizations
Caption: Postulated hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent this compound bioactivity.
References
Troubleshooting inconsistent Vγ9Vδ2 T cell activation by HMBPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the activation of Vγ9Vδ2 T cells with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).
Troubleshooting Guides & FAQs
Here we address specific issues researchers may face, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or no Vγ9Vδ2 T cell activation.
-
Question: I am not observing significant activation (e.g., upregulation of CD69, CD25, or IFN-γ production) of my Vγ9Vδ2 T cells after this compound stimulation. What could be the problem?
-
Answer: Low or absent activation can stem from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound is critical for potent Vγ9Vδ2 T cell activation.[1][2] Both insufficient and excessively high concentrations can lead to poor activation.
-
This compound Reagent Quality: The stability of this compound can be a concern. Ensure your reagent is of high purity (>98%) and has been stored correctly.[3]
-
Antigen-Presenting Cell (APC) Issues: Vγ9Vδ2 T cell activation by phosphoantigens is dependent on antigen-presenting cells (APCs).[4][5] The absence or poor health of APCs, such as monocytes, in your culture can impair activation.
-
Donor Variability: The frequency and reactivity of Vγ9Vδ2 T cells can vary significantly between peripheral blood mononuclear cell (PBMC) donors.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell system. A common starting range is 10 nM to 1 µM.[6][7]
-
Verify this compound Quality: If possible, test a new batch of this compound or validate your current stock.
-
Ensure APC Presence and Function: When using purified T cells, it's crucial to co-culture them with APCs. Monocytes are essential for this compound-mediated activation.[8]
-
Screen Donors: If you continue to see poor activation, consider screening multiple healthy donors to find one with a robust response.
Issue 2: Inconsistent activation results between experiments.
-
Question: I am seeing significant variability in Vγ9Vδ2 T cell activation from one experiment to the next, even when using the same donor. What could be causing this inconsistency?
-
Answer: Inconsistent results can be frustrating and may be caused by:
-
Variability in Cell Culture Conditions: Minor changes in cell density, media composition, or incubation times can impact T cell activation.
-
PBMC Isolation and Handling: The method of PBMC isolation and whether fresh or cryopreserved cells are used can affect the viability and function of both Vγ9Vδ2 T cells and APCs. Cryopreservation can sometimes impact cell reactivity.[9]
-
IL-2 Supplementation: The timing and concentration of Interleukin-2 (IL-2) are critical for the expansion and survival of activated Vγ9Vδ2 T cells. Inconsistent supplementation can lead to variable results.[6]
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to your established protocols for cell handling, plating densities, and incubation times.
-
Optimize PBMC Handling: If using cryopreserved PBMCs, ensure a consistent and optimized thawing protocol. Supplementation with human serum may improve the proliferation of Vγ9Vδ2 T cells from cryopreserved PBMCs.[9]
-
Consistent IL-2 Supplementation: Add a consistent, optimal concentration of IL-2 to your cultures. IL-2 is typically added every 2-3 days to support proliferation.[6]
Issue 3: High background activation in unstimulated controls.
-
Question: My unstimulated Vγ9Vδ2 T cells (negative control) are showing a high level of activation. Why is this happening?
-
Answer: High background activation can be due to:
-
Contamination: Endotoxin or other microbial contamination in your culture media or reagents can non-specifically activate T cells.
-
Serum Components: Some lots of fetal bovine serum (FBS) may contain components that can activate T cells.
-
Stress during Cell Handling: Excessive centrifugation speeds or harsh pipetting can cause cell stress and non-specific activation.
-
Troubleshooting Steps:
-
Test for Contamination: Use fresh, sterile reagents and test your media and supplements for endotoxin contamination.
-
Screen FBS Lots: Test different lots of FBS to find one that results in low background activation.
-
Gentle Cell Handling: Handle cells gently during all steps of the experimental process.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide experimental design.
Table 1: Recommended this compound Concentrations for Vγ9Vδ2 T Cell Activation
| Concentration Range | Application | Reference(s) |
| 50 nM - 200 nM | Induction of Vγ9Vδ2 T cell differentiation from PBMCs. | [10] |
| 0.1 µM - 10 µM | Dose-response studies for Vγ9Vδ2 T cell activation. | [6] |
| EC50: ~0.06 nM | Activation of Vγ9Vδ2 T cells (upregulation of CD69/CD25). | [1] |
| EC50: ~19 nM | Preloading target cells for lysis by Vγ9Vδ2 T cells. | [9][11] |
Table 2: Key Cytokines in Vγ9Vδ2 T Cell Response to this compound
| Cytokine | Role in Vγ9Vδ2 T cell Response | Reference(s) |
| IFN-γ | Key effector cytokine, indicates activation. | [6][12] |
| TNF-α | Pro-inflammatory cytokine, contributes to anti-tumor and anti-microbial activity. | [12] |
| IL-2 | Essential for proliferation and expansion of activated Vγ9Vδ2 T cells. | [13] |
| IL-12 | Can enhance proliferation and expansion of this compound-activated Vγ9Vδ2 T cells. | [13] |
| IL-17A | May be downregulated in certain contexts of this compound-mediated responses. | [10][14] |
Experimental Protocols
Protocol 1: In Vitro Activation and Expansion of Vγ9Vδ2 T Cells from PBMCs
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, HEPES, pyruvate, non-essential amino acids, and β-mercaptoethanol.
-
This compound Stimulation: Add this compound to the cell suspension at the desired final concentration (e.g., 100 nM).
-
IL-2 Supplementation: Add recombinant human IL-2 (e.g., 5 ng/mL) to the culture.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Media Change and IL-2 Replenishment: After 3 days, wash the cells to remove the this compound and resuspend them in fresh medium containing IL-2. Replenish with fresh IL-2 every 2-3 days.
-
Analysis: Monitor the expansion and activation of Vγ9Vδ2 T cells (identified as Vδ2+ CD3+ cells) by flow cytometry at desired time points (e.g., day 7, 14). Activation can be assessed by staining for markers like CD69, CD25, and intracellular IFN-γ.
Visualizations
Signaling Pathway for this compound-Mediated Vγ9Vδ2 T Cell Activation
Caption: this compound is internalized by APCs and binds to the intracellular domain of BTN3A1, inducing a conformational change that leads to Vγ9Vδ2 TCR engagement and subsequent T cell activation.
Experimental Workflow for Vγ9Vδ2 T Cell Activation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation, Distribution and γδ T Cell-Driven Regulation of IL-22-Producing T Cells in Tuberculosis | PLOS Pathogens [journals.plos.org]
- 4. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. Frontiers | Three distinct mechanisms underlying human γδ T cell-mediated cytotoxicity against malignant pleural mesothelioma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 14. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
Technical Support Center: (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in experimental settings. This guide includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges related to this compound solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is available in different salt forms (e.g., ammonium or lithium salt), which are generally soluble in aqueous buffers. For most in vitro experiments, including cell culture, sterile phosphate-buffered saline (PBS) at a pH of 7.2 is the recommended solvent.
Q2: What is the maximum soluble concentration of this compound in aqueous buffers?
A2: The ammonium salt of this compound has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][2]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: this compound as a solid should be stored at -20°C in a sealed container, protected from moisture and light.
-
Aqueous Stock Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, it is advised not to store aqueous solutions for more than one day.[1]
-
Solutions in Organic Solvents: For longer-term storage of solutions, some suppliers recommend dissolving in an organic solvent and storing at -80°C for up to six months. However, for cell-based assays, aqueous solutions are preferred to avoid solvent toxicity.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is sensitive to phosphatase activity and may have limited stability in aqueous solutions over extended periods.[1] For this reason, preparing fresh solutions for each experiment is highly recommended to ensure consistent activity.
Q5: Can I use DMSO to dissolve this compound?
A5: While DMSO is a common solvent for many compounds used in cell culture, this compound is a charged molecule that is readily soluble in aqueous buffers like PBS. Therefore, the use of DMSO is generally not necessary. If a researcher chooses to use DMSO, it is crucial to ensure the final concentration in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guide
Issue: this compound precipitate is observed after adding it to the cell culture medium.
-
Question: Did you exceed the recommended soluble concentration?
-
Question: Was the this compound solution properly dissolved before being added to the medium?
-
Answer: Ensure the this compound is completely dissolved in the initial solvent (e.g., PBS) before further dilution into the cell culture medium. Gentle vortexing can aid in dissolution.
-
-
Question: Is your cell culture medium compatible with the this compound solution?
-
Answer: While this compound is soluble in standard buffers like PBS, interactions with components in complex cell culture media could potentially lead to precipitation, although this is uncommon. To test for this, try preparing the this compound solution in a small volume of your specific cell culture medium to check for compatibility before adding it to your main cell cultures.
-
Issue: Inconsistent or lower-than-expected biological activity of this compound.
-
Question: How was the this compound solution stored and for how long?
-
Answer: this compound in aqueous solution can degrade over time. It is strongly recommended to use freshly prepared solutions for each experiment to ensure maximum potency.[1] Storing aqueous solutions, even at 4°C, for more than a day is not advised.
-
-
Question: Was the this compound powder stored correctly?
-
Answer: this compound powder should be stored at -20°C in a desiccated, dark environment to prevent degradation. Improper storage can lead to a loss of activity.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in PBS
Materials:
-
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (ammonium or lithium salt)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.2
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.
-
Gently vortex the solution until the this compound is completely dissolved.
-
For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Use the freshly prepared stock solution immediately. Discard any unused solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final concentration of this compound required for your experiment. This compound is a potent activator of Vγ9Vδ2 T cells, with effective concentrations often in the nanomolar to low micromolar range.
-
Perform serial dilutions of the 1 mg/mL stock solution in complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 1 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 9.99 mL of cell culture medium.
-
Gently mix the working solution before adding it to your cell cultures.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ~10 mg/mL | PBS (pH 7.2) | [1][2] |
| Storage (Solid) | -20°C | Sealed, dark, dry | |
| Storage (Aqueous Solution) | Not recommended for more than one day | 4°C | [1] |
| Storage (in Solvent) | Up to 6 months | -80°C |
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in activating Vγ9Vδ2 T cells and a general experimental workflow for studying its effects.
Caption: this compound signaling pathway leading to Vγ9Vδ2 T cell activation.
Caption: General experimental workflow for this compound treatment in cell culture.
References
Technical Support Center: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation of HMBPP during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its pyrophosphate ester bond. This reaction is sensitive to both pH and temperature, with degradation rates increasing at non-neutral pH and higher temperatures.
Q2: How should I store my this compound for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a lyophilized form at -20°C or below, protected from moisture and light. If storing in solution, prepare aliquots in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.4), flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I store this compound dissolved in cell culture medium?
A3: It is not recommended to store this compound in cell culture medium for extended periods. Cell culture media are complex mixtures with a physiological pH and contain various components that can contribute to the degradation of this compound. It is best to prepare fresh dilutions of this compound in culture medium for each experiment from a concentrated stock solution.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products of this compound through hydrolysis are (E)-4-hydroxy-3-methyl-but-2-enyl phosphate (HMBP) and inorganic phosphate. Further degradation of HMBP can also occur.
Q5: Is lyophilized this compound more stable than this compound in aqueous solution?
A5: Yes, lyophilized this compound is significantly more stable than this compound in aqueous solution. The removal of water during lyophilization minimizes the potential for hydrolysis, which is the main degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity (reduced Vγ9Vδ2 T cell activation) | This compound degradation due to improper storage. | Verify storage conditions. Use a fresh aliquot of this compound stored at -80°C or a newly reconstituted vial of lyophilized this compound. Perform a concentration-response curve to assess the potency of your this compound stock. |
| Repeated freeze-thaw cycles of the this compound stock solution. | Prepare small-volume single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Contamination of this compound stock. | Ensure that this compound stock solutions are prepared and handled using sterile techniques to prevent microbial contamination, which can lead to degradation. | |
| Precipitate observed in this compound solution after thawing | Formation of insoluble salts or degradation products. | Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. Test the biological activity of the supernatant. Consider preparing fresh this compound stock in a different buffer system. |
| Inconsistent experimental results | Inaccurate concentration of this compound stock solution due to degradation. | Regularly check the purity and concentration of your this compound stock using a stability-indicating HPLC method. |
| Pipetting errors when preparing dilutions. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions from your concentrated stock. |
Data on this compound Stability
The following tables summarize the expected stability of this compound under various storage conditions. These are estimates based on the general principles of pyrophosphate ester stability, as specific kinetic data for this compound is not extensively published.
Table 1: Estimated Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature | Estimated Half-life |
| 37°C | Days |
| 4°C | Weeks to Months |
| -20°C | Months |
| -80°C | > 1 Year |
Table 2: Estimated Stability of Lyophilized this compound
| Temperature | Estimated Shelf-life |
| 4°C | > 1 Year |
| -20°C | Several Years |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and quantify its degradation over time.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with Potassium Hydroxide
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
High-purity water
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
3. Sample Preparation:
-
Dilute this compound samples to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter samples through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of this compound by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Quantify the concentration of this compound by comparing its peak area to a standard curve generated from the this compound reference standard.
Protocol 2: Lyophilization of this compound for Long-Term Storage
This protocol provides a general procedure for lyophilizing this compound to enhance its stability.
1. Materials:
-
This compound
-
Cryoprotectant (e.g., sucrose or trehalose, optional but recommended)
-
High-purity water
-
Lyophilizer
-
Serum vials and stoppers
2. Procedure:
-
Dissolve this compound in high-purity water to the desired concentration (e.g., 10 mg/mL).
-
If using a cryoprotectant, add it to the solution (e.g., 5% w/v sucrose).
-
Sterile filter the solution through a 0.22 µm filter.
-
Dispense the solution into sterile serum vials.
-
Partially insert sterile stoppers onto the vials.
-
Place the vials in the lyophilizer and run a suitable lyophilization cycle. A conservative cycle would be:
-
Freezing: -40°C for 2 hours.
-
Primary Drying: Increase shelf temperature to -10°C and reduce chamber pressure to 100 mTorr for 24-48 hours.
-
Secondary Drying: Increase shelf temperature to 25°C and maintain pressure at 100 mTorr for 4-6 hours.
-
-
Once the cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Seal the vials with aluminum crimp caps.
-
Store the lyophilized this compound at -20°C or below.
Visualizations
Technical Support Center: HMBPP Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of Vγ9Vδ2 T cell death in our cultures after this compound stimulation. What could be the cause and how can we prevent this?
A1: High Vγ9Vδ2 T cell death following this compound stimulation is often due to T cell autolysis. This can occur when effector T cells recognize and target each other.
Troubleshooting Steps:
-
Pre-load Target Cells: Instead of continuous co-culture with this compound, pre-load your target cells with this compound for a shorter duration (e.g., 2 hours), wash them thoroughly to remove excess this compound, and then introduce the effector Vγ9Vδ2 T cells. This method enhances specificity and significantly reduces background T cell autolysis.[1]
-
Optimize this compound Concentration: Titrate the this compound concentration to find the lowest effective dose that stimulates your desired on-target effect without inducing excessive T cell activation and subsequent autolysis.
-
Monitor Culture Duration: Prolonged exposure to high concentrations of this compound can lead to overstimulation. Monitor your cultures and consider shorter incubation times.
Q2: Our non-Vγ9Vδ2 T cells and other PBMCs seem to be affected by this compound treatment, leading to unexpected cytokine profiles. Is this a known off-target effect?
A2: While this compound is a potent activator of Vγ9Vδ2 T cells, the resulting downstream effects can influence other cell types in a mixed culture. The massive release of cytokines like IFN-γ and TNF-α by activated Vγ9Vδ2 T cells can indirectly activate other immune cells, such as monocytes and dendritic cells, leading to a broader inflammatory response.[1] This is not a direct off-target effect of this compound on non-Vγ9Vδ2 cells but rather a consequence of the strong on-target activation.
Troubleshooting Steps:
-
Isolate Vγ9Vδ2 T Cells: For mechanistic studies, consider using purified Vγ9Vδ2 T cells to eliminate the confounding effects of other cell types.
-
Use Cytokine Neutralizing Antibodies: To dissect the specific effects of Vγ9Vδ2 T cell-derived cytokines, you can incorporate neutralizing antibodies for key cytokines (e.g., anti-IFN-γ, anti-TNF-α) into your co-culture experiments.
-
Time-Course Analysis: Perform a time-course analysis of cytokine production to understand the kinetics of the response and distinguish between primary and secondary effects.
Q3: We are seeing inconsistent Vγ9Vδ2 T cell activation and expansion between experiments. What are the potential sources of this variability?
A3: Inconsistent activation and expansion can stem from several factors related to both the this compound reagent and the experimental setup.
Troubleshooting Steps:
-
This compound Stability: this compound is metabolically unstable.[1] Ensure it is stored correctly and use freshly prepared solutions for each experiment. Consider using more stable, cell-permeable prodrugs like POM2-C-HMBP, which can bypass the need for cellular uptake and are less susceptible to rapid metabolism.[1]
-
Cellular Uptake: The activity of this compound is dependent on its internalization by target cells, which is an energy-dependent process.[1] Variations in cell health, metabolic state, or confluency can affect this compound uptake. Using prodrugs like POM2-C-HMBP can circumvent this variability as they enter cells passively.[1]
-
Donor Variability: When using primary human PBMCs, there can be significant donor-to-donor variability in the frequency and responsiveness of Vγ9Vδ2 T cells. It is crucial to use multiple donors for key experiments to ensure the generalizability of your findings.
-
IL-2 Supplementation: The expansion of Vγ9Vδ2 T cells in response to this compound is dependent on co-stimulation with cytokines like IL-2.[1] Ensure consistent IL-2 concentration and a regular feeding schedule (e.g., every 3 days).
Q4: How can we improve the potency and consistency of our experiments involving this compound?
A4: To enhance the potency and consistency of your results, consider using a prodrug of this compound, such as POM2-C-HMBP.
Advantages of POM2-C-HMBP:
-
Increased Potency: POM2-C-HMBP is a charge-neutral molecule that can readily cross the cell membrane, bypassing the energy-dependent uptake mechanism required for this compound. This leads to a more efficient delivery of the active compound into the target cell and results in significantly higher potency.[1]
-
Enhanced Stability: Prodrugs can be more metabolically stable than this compound, leading to a more sustained effect.[1]
-
Reduced Variability: By bypassing the variable step of cellular uptake, POM2-C-HMBP can provide more consistent results between experiments.
Quantitative Data Summary
Table 1: Comparative Potency of this compound and its Prodrug POM2-C-HMBP
| Compound | Assay | Target Cells | EC50 | Reference |
| This compound | Cytotoxicity (Lysis) | K562 | 19 nM | [1] |
| POM2-C-HMBP | Cytotoxicity (Lysis) | K562 | 1.2 nM | [1] |
| This compound | IFN-γ Secretion | K562 | 590 nM | |
| POM2-C-HMBP | IFN-γ Secretion | K562 | 22 nM |
Table 2: Potency of Various Phosphoantigens in Vγ9Vδ2 T Cell Activation
| Compound | Assay | EC50 | Reference |
| This compound | Vγ9Vδ2 T cell proliferation | 0.145 nM | |
| POM2-C-HMBP | Vγ9Vδ2 T cell proliferation | 5.4 nM | |
| Zoledronate | Vγ9Vδ2 T cell proliferation | ~3,060 nM |
Experimental Protocols
Protocol 1: Vγ9Vδ2 T Cell Expansion from PBMCs
This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
HEPES, Sodium Pyruvate, Non-Essential Amino Acids (NEAA), β-mercaptoethanol (BME)
-
This compound or POM2-C-HMBP
-
Recombinant human IL-2
-
Vγ9Vδ2 T cell isolation kit (negative selection)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete T cell medium (RPMI-1640, 10% FBS, 1x HEPES, pyruvate, NEAA, and BME).
-
Stimulate the cells with 0.01 µM this compound or 0.01 µM POM2-C-HMBP for 3 days.
-
After 3 days, remove the compound by washing the cells.
-
Culture the cells for an additional 4-18 days.
-
Supplement the culture with fresh IL-2 (5 ng/mL) every 3 days.
-
After 7-21 days, purify the expanded Vγ9Vδ2 T cells using a negative selection kit according to the manufacturer's instructions.
Protocol 2: Chromium-51 Release Cytotoxicity Assay
This protocol details a method to assess the cytotoxic potential of expanded Vγ9Vδ2 T cells against target cells.
Materials:
-
Expanded Vγ9Vδ2 T cells (effector cells)
-
Target cell line (e.g., K562)
-
Chromium-51 (51Cr)
-
Complete medium
-
96-well round-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 50 µL of medium.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (5,000 cells) into each well of a 96-well round-bottom plate.
-
Add effector Vγ9Vδ2 T cells at various Effector:Target (E:T) ratios (e.g., 30:1, 10:1, 3:1, 1:1) in a final volume of 200 µL per well.
-
Spontaneous Release Control: Target cells with medium only.
-
Maximum Release Control: Target cells with 1% Triton X-100 to lyse the cells.
-
-
Incubation and Detection:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the detection of intracellular cytokine production in Vγ9Vδ2 T cells following stimulation.
Materials:
-
Expanded Vγ9Vδ2 T cells
-
Target cells
-
This compound or POM2-C-HMBP
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., Vδ2-TCR) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Co-culture expanded Vγ9Vδ2 T cells with this compound-pulsed target cells for 4-6 hours.
-
For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., anti-Vδ2 TCR) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the Vγ9Vδ2 T cell population to determine the percentage of cells producing specific cytokines.
-
Visualizations
Caption: this compound signaling pathway in Vγ9Vδ2 T cell activation.
Caption: Workflow for assessing this compound-mediated Vγ9Vδ2 T cell function.
References
Validation & Comparative
Validating HMBPP Bioactivity: A Comparative Guide to Cytokine Release Assays
For researchers, scientists, and drug development professionals, establishing the bioactivity of phosphoantigens like (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a critical step in harnessing the therapeutic potential of Vγ9Vδ2 T cells. This guide provides an objective comparison of cytokine release assays with other validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate bioactivity validation strategy.
This compound is a potent activator of Vγ9Vδ2 T cells, a subset of unconventional T cells that play a crucial role in anti-tumor and anti-infective immunity.[1] Upon activation, these cells release a variety of cytokines, making cytokine release assays a primary method for quantifying this compound's biological activity.
Comparing this compound Bioactivity Validation Methods
The bioactivity of this compound is most commonly assessed by its ability to stimulate Vγ9Vδ2 T cells, leading to cytokine production and cytotoxic activity against target cells. While cytokine release assays are a direct measure of T cell activation, other methods such as cytotoxicity (lysis) assays also provide valuable insights into the functional consequences of this activation.
| Assay Type | Parameter Measured | Typical Readout | This compound EC50 * | Key Advantages | Key Limitations |
| Cytokine Release Assay (ELISA/CBA) | Secretion of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) | pg/mL or ng/mL | ~590 nM (IFN-γ) | Direct measure of T cell activation; High sensitivity; Multiple cytokines can be measured. | Indirect measure of cell killing; Can be influenced by factors affecting protein secretion. |
| Intracellular Cytokine Staining (ICS) | Intracellular accumulation of cytokines | Percentage of cytokine-positive cells | Not typically reported | Single-cell resolution; Allows for phenotyping of cytokine-producing cells. | Requires cell fixation and permeabilization; More complex workflow than ELISA. |
| Cytotoxicity (Lysis) Assay | Lysis of target tumor cells | Percentage of specific lysis | ~19 nM | Direct measure of effector function; Relevant for cancer immunotherapy applications. | Requires a target cell line; Can be affected by target cell susceptibility. |
| Phosphoantigen Comparison (vs. IPP) | Relative potency in inducing Vγ9Vδ2 T cell activation | EC50 ratio | This compound is ~10,000-fold more potent than Isopentenyl pyrophosphate (IPP).[2][3] | Establishes the high potency of this compound. | Does not provide an absolute measure of bioactivity. |
*EC50 values can vary depending on the experimental conditions, such as cell source, target cells, and incubation time.
Experimental Protocols
This compound-Induced IFN-γ Release Assay using ELISA
This protocol describes the quantification of Interferon-gamma (IFN-γ) secreted by human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound stimulation.
Materials:
-
Human PBMCs isolated from healthy donors
-
This compound
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
This compound Stimulation: Prepare a serial dilution of this compound in complete RPMI 1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
To understand the biological basis of this compound-induced cytokine release, it is essential to visualize the underlying signaling pathway and the experimental workflow.
References
- 1. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to HMBPP and Zoledronate for Vγ9Vδ2 T Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
The ex vivo expansion of Vγ9Vδ2 T cells holds significant promise for adoptive immunotherapy against cancers and infectious diseases. The activation and proliferation of these potent immune effectors are predominantly triggered by phosphoantigens. This guide provides an objective comparison of two widely used stimulating agents: (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) and zoledronate. We will delve into their mechanisms of action, present comparative experimental data on their expansion efficiency, and provide detailed protocols to assist in the selection of the most suitable agent for your research or therapeutic development needs.
Mechanism of Action: A Tale of Two Pathways
The activation of Vγ9Vδ2 T cells by this compound and zoledronate occurs through distinct biological pathways. Understanding these differences is crucial for interpreting experimental outcomes and designing effective expansion protocols.
This compound: The Direct Agonist
This compound is a natural phosphoantigen produced by various bacteria and protozoa. It directly activates Vγ9Vδ2 T cells by binding to the intracellular domain of Butyrophilin 3A1 (BTN3A1), a cell surface molecule.[1][2] This binding event induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector function.
Zoledronate: The Indirect Stimulator
Zoledronate, a nitrogen-containing bisphosphonate, indirectly activates Vγ9Vδ2 T cells. It inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway of antigen-presenting cells (APCs), particularly monocytes.[3][4] This inhibition leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP), another potent phosphoantigen.[3][4] Similar to this compound, the accumulated IPP then binds to BTN3A1, triggering the same downstream activation of Vγ9Vδ2 T cells.
Performance Comparison: this compound vs. Zoledronate
The choice between this compound and zoledronate can significantly impact the yield, purity, and functional phenotype of the expanded Vγ9Vδ2 T cell population. The following tables summarize quantitative data from various studies.
Table 1: Vγ9Vδ2 T Cell Expansion Efficiency
| Parameter | This compound | Zoledronate | Reference |
| Purity of Vγ9Vδ2 T cells | ≥90% after 12-14 days.[5] Can reach >97% purity with negative selection.[6] | Generally high, but can be variable. | [5][6] |
| Fold Expansion | Consistently promotes robust proliferation.[5] | Induces clear proliferation.[7] | [5][7] |
| Optimal Concentration | 50 nM - 100 nM for effective differentiation and proliferation.[5] | Typically in the low micromolar range. | [5] |
| Co-stimulants | Requires IL-2 for expansion.[5] Vitamin C can significantly enhance proliferation.[5][8] | Requires IL-2 for expansion.[3][4] Vitamin C can also enhance proliferation.[5] | [3][4][5][8] |
Table 2: Functional Characteristics of Expanded Vγ9Vδ2 T Cells
| Functional Aspect | This compound-Expanded Cells | Zoledronate-Expanded Cells | Reference |
| Phenotype | Exhibit central memory (10-20%) and effector memory (75-90%) phenotypes by day 14.[8][9] | Develop complete effector functions.[4] | [4][8][9] |
| Cytokine Production | Produce Th1-polarizing cytokines like IFN-γ and TNF-α.[6] | Strong Th1-like effector functions.[3] | [3][6] |
| Cytotoxicity | Enhanced cytotoxicity towards colon cancer cells.[1] | Strong cytolytic functions.[3] | [1][3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful Vγ9Vδ2 T cell expansion. Below are generalized protocols for both this compound and zoledronate based on published methods.
Protocol 1: Vγ9Vδ2 T Cell Expansion with this compound
This protocol is adapted from studies demonstrating robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).[5][6][8]
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete T cell media (e.g., RPMI-1640 supplemented with 10% FBS, HEPES, pyruvate, non-essential amino acids, and β-mercaptoethanol).
-
Stimulation: Add this compound to a final concentration of 50-100 nM.[5] Add recombinant human IL-2 (e.g., 100 IU/mL). For enhanced expansion, Vitamin C can be added to a final concentration of 70 μM.[8]
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 12-14 days.
-
Maintenance: Replenish the media with fresh IL-2 every 2-3 days. Monitor cell proliferation and Vγ9Vδ2 T cell purity by flow cytometry.
-
Purification (Optional): If a highly pure population is required, Vγ9Vδ2 T cells can be purified by negative selection using magnetic beads.[6]
Protocol 2: Vγ9Vδ2 T Cell Expansion with Zoledronate
This protocol is based on established methods for large-scale expansion of Vγ9Vδ2 T cells for immunotherapy applications.[3][4]
-
Isolate PBMCs: Isolate PBMCs as described in the this compound protocol.
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in complete T cell medium.
-
Stimulation: Add zoledronate to a final concentration of 1-5 µM. Add recombinant human IL-2 (e.g., 100-200 IU/mL).
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Maintenance: After 3-4 days, dilute the cell culture with fresh medium containing IL-2. Continue to add fresh medium with IL-2 every 2-3 days to maintain an optimal cell density.
-
Monitoring: Assess the percentage and number of Vγ9Vδ2 T cells by flow cytometry starting from day 7. The expansion is typically carried out for 14-21 days.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for expanding and evaluating Vγ9Vδ2 T cells using either this compound or zoledronate.
Conclusion
Both this compound and zoledronate are effective agents for the ex vivo expansion of Vγ9Vδ2 T cells. This compound, being a direct and highly potent natural agonist, often results in rapid and high-purity expansion. Zoledronate, an FDA-approved drug, offers a clinically translatable and cost-effective option for indirect stimulation. The choice between these two agents will depend on the specific research goals, scalability requirements, and regulatory considerations. For applications demanding high purity and potency, this compound may be preferred, while zoledronate presents a pragmatic choice for large-scale clinical manufacturing. Further optimization of culture conditions, including the addition of synergistic agents like Vitamin C, can enhance the expansion and therapeutic potential of Vγ9Vδ2 T cells stimulated with either compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of human peripheral blood γδ T cells using zoledronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
HMBPP vs. Synthetic Phosphoantigens: A Comparative Guide to Vγ9Vδ2 T Cell Activation
For researchers, scientists, and drug development professionals, understanding the nuances of Vγ9Vδ2 T cell activation is paramount for harnessing their therapeutic potential. This guide provides an objective comparison of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), the most potent natural phosphoantigen, and emerging synthetic phosphoantigens, supported by experimental data and detailed methodologies.
Vγ9Vδ2 T cells are a unique subset of human T cells that play a crucial role in the immune response to infections and malignancies.[1][2][3] Their activation is triggered by small, non-peptide phosphoantigens, leading to a cascade of events including cytokine production, proliferation, and potent cytotoxic activity against tumor cells.[1][4] While this compound, a metabolite produced by many pathogens, is a powerful natural activator, the development of synthetic phosphoantigens offers opportunities to overcome limitations and enhance therapeutic efficacy.[1][3][5]
Performance Comparison: this compound vs. Synthetic Phosphoantigens
The primary measure of efficacy for these molecules is their ability to stimulate Vγ9Vδ2 T cells at low concentrations, often expressed as the half-maximal effective concentration (EC50). While this compound is highly potent, synthetic modifications, particularly the development of prodrugs, have yielded compounds with significantly enhanced activity.[5]
Prodrugs are designed to improve the intracellular delivery of the active phosphoantigen.[5][6] For instance, pivaloyloxymethyl (POM) prodrugs have demonstrated the ability to bypass the energy-dependent uptake mechanisms required by this compound, leading to more efficient T cell activation, especially under conditions of limited exposure.[7]
Below is a summary of the reported EC50 values for this compound and various synthetic phosphoantigens in Vγ9Vδ2 T cell activation assays.
| Compound | Type | Assay | EC50 (nM) | Reference |
| This compound | Natural Phosphoantigen | 72-hour PBMC Expansion | 0.50 | [8] |
| This compound | Natural Phosphoantigen | Vγ9Vδ2 T cell Proliferation | 0.145 | [5] |
| Zoledronate | Bisphosphonate (Indirect Activator) | 72-hour PBMC Expansion | 900 | [8] |
| POM2-C-HMBP | Synthetic Prodrug | 72-hour PBMC Expansion | 5.4 | [5][8] |
| POM2-C-HMBP | Synthetic Prodrug | Interferon-γ Secretion (K562 cells) | ~8.4 (at 240 min) | [8] |
| POM3-CC-HMBPP | Synthetic Prodrug | Vγ9Vδ2 T cell Proliferation | 41 | [5] |
Signaling Pathway and Mechanism of Action
The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process initiated by the binding of the antigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1) on target cells.[5][6] This binding event induces a conformational change in BTN3A1, leading to a signaling cascade that is still being fully elucidated but is known to require the Vγ9Vδ2 T cell receptor (TCR).[2] It is proposed that the phosphoantigen acts as a "molecular glue," promoting the association of BTN3A1 and BTN2A1, which then leads to T cell activation.[9]
Synthetic prodrugs enhance this process by facilitating the delivery of the phosphoantigen into the target cell, where it can interact with BTN3A1.[5] This "inside-out" signaling mechanism underscores the importance of intracellular bioavailability for potent Vγ9Vδ2 T cell activation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and synthetic phosphoantigens.
Vγ9Vδ2 T Cell Proliferation Assay
This assay measures the ability of a compound to induce the proliferation of Vγ9Vδ2 T cells, typically within a population of peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a suitable culture medium supplemented with IL-2.
-
Compound Addition: Add serial dilutions of the phosphoantigen (this compound or synthetic analog) to the wells. Include a negative control (medium alone) and a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator, such as BrdU or CFSE, according to the manufacturer's instructions.
-
Data Acquisition: Analyze the incorporation of the proliferation indicator using a plate reader or flow cytometer.
-
Data Analysis: Calculate the EC50 value by plotting the proliferation data against the compound concentration and fitting to a dose-response curve.
Interferon-γ (IFN-γ) Secretion Assay
This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by Vγ9Vδ2 T cells upon stimulation.
-
Target Cell Preparation: Culture a target cell line (e.g., K562 or Daudi) and plate at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the target cells with various concentrations of the phosphoantigen for a defined period (e.g., 4 hours).
-
Co-culture: Add isolated Vγ9Vδ2 T cells or PBMCs containing Vγ9Vδ2 T cells to the wells with the treated target cells at a specific effector-to-target ratio.
-
Incubation: Incubate the co-culture for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IFN-γ Measurement: Quantify the amount of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the EC50 value from the dose-response curve of IFN-γ concentration versus phosphoantigen concentration.
Conclusion
The study of Vγ9Vδ2 T cell activation is a rapidly evolving field with significant therapeutic implications. While this compound remains a benchmark natural phosphoantigen, the rational design of synthetic phosphoantigens, particularly prodrugs, has led to compounds with superior potency and the ability to overcome some of the delivery challenges associated with charged molecules like this compound.[5][6] The choice between this compound and a synthetic alternative will depend on the specific application, desired potency, and delivery considerations. Continued research into the structure-activity relationships of these molecules will undoubtedly pave the way for the development of novel and more effective immunotherapies targeting Vγ9Vδ2 T cells.
References
- 1. Quantitative structure--activity relations for gammadelta T cell activation by phosphoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphoantigen-stimulated γδ T cells suppress natural killer cell–responses to missing-self - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent Double Prodrug Forms of Synthetic Phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to the Flow Cytometry Analysis of HMBPP-Activated T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as a T cell activating agent against traditional methods, namely Phytohemagglutinin (PHA) and anti-CD3/CD28 antibodies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate T cell activation method for your research needs.
Introduction to this compound and T Cell Activation
Vγ9Vδ2 T cells, a subset of γδ T cells, play a crucial role in the immune response to microbial infections and tumors. These cells are uniquely activated by phosphoantigens, such as this compound, which is a potent, naturally occurring microbial metabolite. This targeted activation of a specific T cell subset contrasts with the broader, non-specific activation induced by mitogens like PHA or the polyclonal activation of αβ T cells by anti-CD3/CD28 antibodies. Understanding the nuances of these activation methods is critical for applications ranging from basic immunology research to the development of novel cell-based therapies.
Comparison of T Cell Activation Methods
The choice of T cell activation method significantly impacts the resulting cellular phenotype and function. Below is a comparative summary of this compound, PHA, and anti-CD3/CD28 antibodies as T cell activators.
| Feature | This compound | Phytohemagglutinin (PHA) | Anti-CD3/CD28 Antibodies |
| Target Cell Population | Primarily Vγ9Vδ2 T cells | T cells (non-specifically) | T cells (polyclonal) |
| Mechanism of Action | Binds to Butyrophilin 3A1 (BTN3A1), which in turn activates the Vγ9Vδ2 T cell receptor. | A lectin that binds to glycoproteins on the T cell surface, leading to cross-linking of the T cell receptor complex. | Anti-CD3 mimics TCR stimulation (Signal 1), while anti-CD28 provides co-stimulation (Signal 2). |
| Specificity | High for Vγ9Vδ2 T cells | Low (mitogenic) | High for T cells expressing CD3 and CD28 |
| Typical Proliferation | Robust expansion of Vγ9Vδ2 T cells | Strong, but can be associated with higher apoptosis at high concentrations.[1] | Potent and sustained T cell expansion. |
| Activation Markers | Upregulation of CD69, CD25, and CD107a on Vγ9Vδ2 T cells.[2][3] | Upregulation of HLA-DR and CD25.[4] | Upregulation of various activation markers, leading to an effector/effector memory phenotype.[5] |
| Cytokine Profile | Predominantly Th1-type cytokines (IFN-γ, TNF-α) | Broad cytokine release | Robust cytokine production, including IL-2 |
Quantitative Analysis of Activation Markers
The following table summarizes the typical expression of key activation markers on T cells following stimulation with this compound, PHA, or anti-CD3/CD28, as determined by flow cytometry. Note that the exact percentages can vary depending on the donor, cell purity, and specific experimental conditions.
| Activation Marker | This compound (on Vγ9Vδ2 T cells) | PHA | Anti-CD3/CD28 |
| CD69 | High expression | High expression | High expression |
| CD25 | High expression[3] | High expression[4] | High expression |
| HLA-DR | Moderate to high expression | High expression[4] | High expression |
| CD107a (Degranulation) | Significant upregulation, indicating cytotoxic potential.[2] | Variable | High expression[5] |
Experimental Protocols
Protocol 1: this compound Activation and Flow Cytometry Analysis of Vγ9Vδ2 T Cells
This protocol describes the in vitro activation of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound, followed by immunophenotyping using flow cytometry.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human Interleukin-2 (IL-2)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-Vδ2, anti-CD69, anti-CD25, anti-CD107a)
-
Live/Dead stain
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Activation:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add this compound to a final concentration of 1 μM.
-
Add IL-2 to a final concentration of 100 IU/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh medium with IL-2 every 2-3 days.
-
-
Flow Cytometry Staining:
-
Harvest the cultured cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Stain for viability using a Live/Dead stain according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, and then on the CD3+Vδ2+ population to analyze the expression of activation markers.
-
Protocol 2: Chromium-51 Release Cytotoxicity Assay
This protocol measures the cytotoxic activity of this compound-activated Vγ9Vδ2 T cells against a target cell line.
Materials:
-
This compound-activated Vγ9Vδ2 T cells (effector cells)
-
Target cell line (e.g., Daudi)
-
Chromium-51 (51Cr)
-
Complete RPMI 1640 medium
-
96-well U-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 μL of medium and add 100 μCi of 51Cr.
-
Incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with medium.
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release, add medium only to the target cells.
-
For maximum release, add 1% Triton X-100 to the target cells.
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 50 μL of supernatant from each well.
-
Measure the radioactivity in the supernatants using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vγ9Vδ2 T Cells
This compound-mediated activation of Vγ9Vδ2 T cells is initiated by the binding of this compound to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1). This binding induces a conformational change in BTN3A1, leading to its interaction with BTN2A1 and subsequent activation of the Vγ9Vδ2 T cell receptor (TCR). This triggers a downstream signaling cascade, resulting in T cell activation, proliferation, and effector functions.
This compound signaling cascade in Vγ9Vδ2 T cells.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the general workflow for activating T cells and subsequently analyzing them by flow cytometry.
General workflow for T cell activation and flow analysis.
Alternative Methods for T Cell Analysis
While flow cytometry is a powerful tool for single-cell analysis, other techniques can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| ELISpot | Measures the frequency of cytokine-secreting cells at the single-cell level. | Highly sensitive for detecting cytokine production. | Provides limited information on cell phenotype. |
| Immunohistochemistry (IHC) | Visualizes T cells within tissue sections using specific antibodies. | Provides spatial context of T cell infiltration in tissues. | Quantification can be challenging; limited multiplexing capabilities. |
| Immunofluorescence (IF) | Uses fluorescently labeled antibodies to detect T cells in tissues or cell smears. | Allows for multiplexing to visualize multiple markers simultaneously. | Photobleaching can be an issue; quantification requires specialized software. |
| DNA Methylation-based Immune Profiling | A novel method that uses DNA methylation patterns to deconvolute immune cell subsets from blood samples.[6] | Can be performed on stored blood samples where intact cells are not available.[6] | Does not provide functional information at the single-cell level. |
Conclusion
The selection of a T cell activation method is a critical decision that should be guided by the specific research question and the desired downstream applications. This compound offers a unique advantage in its ability to selectively and potently activate the Vγ9Vδ2 T cell subset, making it an invaluable tool for studying the biology of these cells and for developing novel immunotherapies. In contrast, PHA and anti-CD3/CD28 antibodies provide broad, polyclonal T cell activation suitable for general studies of T cell function. By understanding the comparative performance and methodologies presented in this guide, researchers can make informed decisions to advance their studies of T cell immunology.
References
- 1. Comparison of two commonly used methods for stimulating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated γδ T Cells With Higher CD107a Expression and Inflammatory Potential During Early Pregnancy in Patients With Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Anti-CD3/anti-CD28 Antibodies Combination with Phytohemagglutinin for Stimulating T Lymphocyte Proliferation | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to Gene Expression in T Cells Stimulated with HMBPP and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles of Vγ9Vδ2 T cells stimulated with (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) versus other common T cell activators. The data presented here is intended to assist researchers in understanding the nuanced cellular responses to different stimuli, thereby aiding in the selection of appropriate activation methods for research and therapeutic development.
Introduction to Vγ9Vδ2 T Cell Activation
Vγ9Vδ2 T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. They recognize small, non-peptidic phosphoantigens, such as this compound, which are produced by various pathogens and can also accumulate in tumor cells.[1] This recognition, mediated by the Vγ9Vδ2 T cell receptor (TCR), triggers a potent anti-tumor and anti-infective response, characterized by cytokine production and direct cytotoxicity.[1][2] Understanding the specific gene expression changes induced by different activators is paramount for harnessing the therapeutic potential of these cells.
Comparative Analysis of Gene Expression
The following tables summarize the key differentially expressed genes in Vγ9Vδ2 T cells following stimulation with this compound (also known as HDMAPP, a highly potent phosphoantigen) and Isopentenyl pyrophosphate (IPP), another phosphoantigen, in the presence of Interleukin-2 (IL-2). The data is derived from a high-throughput transcriptomics (RNA-seq) study.[3]
Table 1: Key Upregulated Genes in Vγ9Vδ2 T Cells Stimulated with this compound + IL-2 vs. IL-2 alone [3]
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| IFNγ | Interferon-gamma | > 2.0 | Pro-inflammatory cytokine, antiviral and anti-tumor activity |
| TNF | Tumor Necrosis Factor | > 2.0 | Pro-inflammatory cytokine, apoptosis induction |
| PRF1 | Perforin 1 | > 1.5 | Pore-forming protein, mediates target cell lysis |
| GZMB | Granzyme B | > 1.5 | Serine protease, induces apoptosis in target cells |
| LAG3 | Lymphocyte-activation gene 3 | Enriched | Immune checkpoint receptor, modulates T cell activity |
| MAPK13 | Mitogen-activated protein kinase 13 | Enriched | Involved in cellular stress response and cytokine production |
| SDF4 | Stromal cell-derived factor 4 | Enriched | Involved in protein folding and quality control in the ER |
| MAZ | MYC-associated zinc finger protein | Enriched | Transcription factor involved in cell growth and differentiation |
Table 2: Key Upregulated Genes in Vγ9Vδ2 T Cells Stimulated with IPP + IL-2 vs. IL-2 alone [3]
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| IL13 | Interleukin-13 | > 2.0 | Th2 cytokine, involved in allergic inflammation and parasite immunity |
| CCR4 | C-C motif chemokine receptor 4 | > 2.0 | Chemokine receptor, involved in T cell trafficking |
| SLC7A5 | Solute carrier family 7 member 5 | Increased | Amino acid transporter, involved in T cell activation |
Table 3: Comparison of Vγ9Vδ2 T Cell Expansion with Different Stimuli
| Stimulation Method | Fold Expansion of Vγ9Vδ2 T cells | Reference |
| Zoledronate + IL-2 (Continuous) | ~100-fold | [4] |
| Zoledronate + IL-2 (Pulse) | ~200-fold | [4] |
| This compound + IL-2 | Significant expansion | [3][5] |
| This compound + Vitamin C + IL-2 | Significantly higher than this compound + IL-2 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in Vγ9Vδ2 T cell activation and a typical experimental workflow for gene expression profiling.
Caption: this compound signaling in Vγ9Vδ2 T cells.
Caption: Gene expression profiling workflow.
Experimental Protocols
This compound and IL-2 Stimulation of Vγ9Vδ2 T Cells
This protocol is adapted from Kumar et al., 2021.[3]
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Stimulation: Add this compound to a final concentration of 1 µM and human recombinant IL-2 to a final concentration of 100 U/mL.
-
Incubation: Incubate the cells for 18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
RNA Extraction: Following incubation, harvest the cells and proceed with RNA extraction using a suitable kit.
Zoledronic Acid and IL-2 Stimulation of Vγ9Vδ2 T Cells
This protocol is a generalized procedure based on common practices.
-
Isolate PBMCs: Isolate PBMCs as described above.
-
Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulation: Add Zoledronic Acid to a final concentration of 1 µM and human recombinant IL-2 to a final concentration of 100 U/mL.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
RNA Extraction: Harvest the cells for RNA extraction.
Co-stimulation with Vitamin C
For co-stimulation with Vitamin C, follow the this compound and IL-2 protocol with the addition of Vitamin C (L-ascorbic acid) at a final concentration of 50 µM at the time of stimulation.[5]
IL-12 Stimulation
For stimulation with IL-12, it is often used in combination with a primary stimulus like this compound. Follow the this compound and IL-2 protocol and add human recombinant IL-12 to a final concentration of 10 ng/mL.
Conclusion
The choice of stimulus for Vγ9Vδ2 T cell activation has a profound impact on the resulting gene expression profile and cellular function. This compound stimulation, particularly in combination with IL-2, elicits a strong Th1-biased response, characterized by the upregulation of key cytotoxic and pro-inflammatory genes. In contrast, IPP stimulation appears to induce a different cytokine profile. The addition of adjuvants like Vitamin C can further enhance the proliferative response to this compound. This guide provides a foundational understanding to aid researchers in designing experiments that are best suited for their specific research questions and therapeutic goals.
References
- 1. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
HMBPP: Unrivaled Potency in Microbial Antigen-Mediated T Cell Activation
A Comparative Guide for Researchers and Drug Development Professionals
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) stands out as the most potent naturally occurring microbial antigen for the activation of human Vγ9Vδ2 T cells, a crucial subset of cytotoxic lymphocytes involved in immunosurveillance against infection and malignancy.[1] This guide provides a comprehensive comparison of this compound's potency against other microbial and synthetic phosphoantigens, supported by experimental data and detailed protocols for assessing Vγ9Vδ2 T cell activation.
Unparalleled Potency of this compound
This compound, an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis in many bacteria and parasites, activates Vγ9Vδ2 T cells at concentrations thousands of times lower than other natural phosphoantigens like isopentenyl pyrophosphate (IPP), a product of the human mevalonate pathway.[1] The exceptional potency of this compound makes it a focal point in the development of novel immunotherapies.
Quantitative Comparison of Antigen Potency
The potency of various phosphoantigens is typically quantified by their half-maximal effective concentration (EC50) for inducing Vγ9Vδ2 T cell activation, measured through proliferation or cytokine release assays. The table below summarizes the EC50 values for this compound and other relevant antigens, highlighting the superior activity of this compound and its synthetic analogs.
| Antigen | Type | Vγ9Vδ2 T Cell Activation EC50 |
| This compound | Natural Microbial | 0.1 - 1 nM |
| IPP (Isopentenyl pyrophosphate) | Natural Host | 1 - 10 µM |
| Zoledronate | Synthetic (indirect) | 0.003 - 3.0 µM |
| Risedronate | Synthetic (indirect) | 0.08 - 5 µM |
| POM2-C-HMBP | Synthetic Prodrug | 5.4 nM |
| Phosphonamidate Prodrug (Compound 11) | Synthetic Prodrug | 0.12 nM |
| ProPAgen 9d | Synthetic Prodrug | 4.97 fM |
| ProPAgen 4d | Synthetic Prodrug | 9.15 fM |
Note: EC50 values can vary depending on the specific experimental setup, donor cells, and readout (e.g., proliferation vs. cytokine release). The data presented is a compilation from multiple studies to provide a comparative overview.[2][3][4][5][6]
Signaling Pathway of this compound-Mediated Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by this compound is a complex process initiated by the binding of this compound to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[7][8] This intracellular binding event triggers a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This recognition initiates a downstream signaling cascade, leading to T cell activation, proliferation, and effector functions.
Caption: this compound signaling pathway in Vγ9Vδ2 T cells.
Experimental Protocols for Potency Assessment
To quantitatively compare the potency of this compound and other microbial antigens, standardized in vitro assays are essential. The following are detailed protocols for two common methods: a proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE) and a cytokine release assay using the Enzyme-Linked Immunospot (ELISpot) technique.
Experimental Workflow for Antigen Potency Comparison
The general workflow for comparing the potency of different microbial antigens involves isolating human peripheral blood mononuclear cells (PBMCs), which contain Vγ9Vδ2 T cells, and stimulating them with varying concentrations of the antigens. The subsequent T cell activation is then measured using assays like CFSE or ELISpot.
Caption: Experimental workflow for comparing antigen potency.
Detailed Methodologies
1. Vγ9Vδ2 T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of Vγ9Vδ2 T cells in response to antigen stimulation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human IL-2
-
CFSE (Carboxyfluorescein Succinimidyl Ester)
-
Microbial antigens (this compound, IPP, etc.)
-
96-well round-bottom plates
-
Flow cytometer
-
Antibodies: Anti-CD3, Anti-Vδ2
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash PBMCs twice with PBS.
-
Resuspend cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of serial dilutions of the microbial antigens to the respective wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Add human IL-2 (100 U/mL) on day 3.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled anti-CD3 and anti-Vδ2 antibodies.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+Vδ2+ population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells.
-
-
Data Analysis:
-
Calculate the percentage of divided cells for each antigen concentration.
-
Plot the percentage of proliferation against the log of the antigen concentration and determine the EC50 value using a non-linear regression curve fit.
-
2. IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ-secreting Vγ9Vδ2 T cells upon antigen stimulation.
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and substrate)
-
PVDF-membrane 96-well plates
-
RPMI 1640 medium supplemented with 10% FBS
-
Microbial antigens (this compound, IPP, etc.)
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water.
-
Coat the plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Culture and Stimulation:
-
Wash the plate five times with sterile PBS.
-
Block the plate with complete RPMI medium for at least 1 hour at room temperature.
-
Isolate fresh PBMCs as described previously.
-
Add 2 x 10^5 PBMCs to each well.
-
Add serial dilutions of the microbial antigens to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate solution (e.g., BCIP/NBT) and monitor for spot development.
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
-
Data Analysis:
-
Subtract the background (number of spots in the negative control wells).
-
Plot the number of spot-forming cells (SFCs) per 10^6 PBMCs against the log of the antigen concentration and determine the EC50 value.
-
By employing these standardized protocols, researchers can obtain reliable and comparable data on the potency of this compound and other microbial antigens, facilitating the development of next-generation immunotherapies that harness the power of Vγ9Vδ2 T cells.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent Double Prodrug Forms of Synthetic Phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aryloxy Diester Phosphonamidate Prodrugs of Phosphoantigens (ProPAgens) as Potent Activators of Vγ9/Vδ2 T-Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nsrrc.org.tw [nsrrc.org.tw]
- 8. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of HMBPP's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) against other therapeutic alternatives, supported by experimental data. This compound is a potent phosphoantigen that activates Vγ9Vδ2 T cells, a subset of γδ T cells with strong anti-tumor potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic promise.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to its alternatives. It is important to note that direct head-to-head in vivo comparative studies are limited. Therefore, data from separate studies in similar models are presented to provide a comparative perspective.
Table 1: In Vitro Potency of Vγ9Vδ2 T Cell Activators
| Compound | Mechanism of Action | Cell Line | EC50 / IC50 | Reference |
| This compound | Direct BTN3A1 Agonist | K562 (human myeloid leukemia) | EC50 = 19 nM (for lysis) | [1] |
| POM2-C-HMBP (this compound prodrug) | Direct BTN3A1 Agonist | K562 (human myeloid leukemia) | EC50 = 1.2 nM (for lysis) | [1] |
| Zoledronic Acid | Indirect (inhibits FPP synthase, leading to IPP accumulation) | A375Ppuro (melanoma), PANC-1 (pancreatic) | IC50 = 18.86 µM (A375Ppuro), 55.98 µM (PANC-1) (for cytotoxicity) | [2] |
| Isopentenyl Pyrophosphate (IPP) | Direct BTN3A1 Agonist | Not specified | ~10,000-fold less potent than this compound | [3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Zoledronic Acid | Ewing Sarcoma (TC71 cells) | Mice | Not specified | 44% of mice developed bone tumors vs. 89% in control. | [4] |
| Zoledronic Acid | Breast Cancer Bone Metastasis (B02/GFP.2 cells) | Mice | 7 µg/kg daily or 50 µg/kg weekly | Statistically significant decrease in tumor burden. | [5] |
| Zoledronic Acid | Breast Cancer (MDA-G8 cells) | Mice | 100 µg/kg weekly | Moderate inhibition of subcutaneous tumor growth. | [6] |
| Vγ9Vδ2 T cell Adoptive Transfer + Zoledronate | Chondrosarcoma (SW1353 cells) | Mice | Weekly intravenous Zoledronate followed by Vγ9Vδ2 T cells | Significantly suppressed orthotopic xenograft development. | [7] |
Signaling Pathway of this compound-Mediated Vγ9Vδ2 T Cell Activation
This compound activates Vγ9Vδ2 T cells through a unique signaling cascade that is dependent on the butyrophilin (BTN) family of molecules, particularly BTN3A1.[1][8][9][10][11]
Caption: this compound-mediated Vγ9Vδ2 T cell activation pathway.
Experimental Protocols
In Vivo Tumor Xenograft Model for Zoledronic Acid Efficacy
This protocol is a composite based on methodologies described in preclinical studies evaluating zoledronic acid.
1. Cell Culture and Animal Model:
2. Tumor Implantation:
-
Subcutaneous injection of MDA-G8 cells into the flank of the mice.[6]
3. Treatment Protocol:
-
Drug: Zoledronic acid.[6]
-
Dose: 100 µg/kg body weight.[6]
-
Administration: Intraperitoneal injection.[6]
-
Schedule: Once weekly for 6 weeks, starting 7 days after tumor cell injection.[6]
-
Control Group: Saline injection following the same schedule.[6]
4. Efficacy Assessment:
-
Tumor volume is measured with calipers every 3-4 days.[6]
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group with the control group.
-
At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., caspase-3).[6]
Experimental Workflow
The following diagram illustrates a general workflow for in vivo validation of a therapeutic agent like this compound.
Caption: General workflow for in vivo efficacy studies.
Discussion and Future Directions
The available data strongly suggest that this compound is a highly potent activator of Vγ9Vδ2 T cells, demonstrating superior in vitro activity compared to IPP and a more direct mechanism of action than zoledronate. While in vivo data for this compound in cancer models is still emerging, the pronounced anti-tumor effects observed with zoledronate, which acts by increasing intracellular levels of the less potent IPP, indirectly support the therapeutic potential of this compound.
Future preclinical studies should focus on direct, head-to-head in vivo comparisons of this compound and zoledronate in various solid and hematological tumor models. Such studies will be crucial for establishing optimal dosing regimens, evaluating potential toxicities, and ultimately translating the promising in vitro efficacy of this compound into effective clinical cancer immunotherapies. The development of this compound prodrugs with improved pharmacokinetic properties also represents a promising avenue for enhancing its in vivo therapeutic index.
References
- 1. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro potency, in vitro and in vivo efficacy of liposomal alendronate in combination with γδ T cell immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zoledronic acid inhibits primary bone tumor growth in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
Validating the Specificity of HMBPP for Vγ9Vδ2 T Cell Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) with other common activators of Vγ9Vδ2 T cells. The content is designed to assist researchers in selecting the appropriate molecules and methods for their studies by presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes.
Introduction to Vγ9Vδ2 T Cell Activation
Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and cancer.[1][2] They are activated by small, non-peptidic phosphoantigens (pAgs).[2][3] The most potent natural phosphoantigen identified to date is this compound, an intermediate of the non-mevalonate (or MEP) pathway found in most bacteria and parasites but absent in humans.[1][4] This makes this compound a highly specific activator of Vγ9Vδ2 T cells, offering a powerful tool for immunotherapy research and development. This guide will delve into the specifics of this compound's interaction with the Vγ9Vδ2 T cell receptor (TCR) and compare its performance with alternative activation methods.
Comparison of Vγ9Vδ2 T Cell Activators
The activation of Vγ9Vδ2 T cells can be achieved through various stimuli, each with distinct mechanisms and potencies. This compound is a direct and highly potent agonist, while other compounds, such as aminobisphosphonates, act indirectly. The following table summarizes the key characteristics and performance metrics of commonly used Vγ9Vδ2 T cell activators.
| Activator | Mechanism of Action | EC50 for Vγ9Vδ2 T cell activation | Source/Origin | Key Advantages | Key Disadvantages |
| This compound | Direct binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), leading to a conformational change recognized by the Vγ9Vδ2 TCR.[1][5] | ~0.016 - 0.50 nM[5][6] | Microbial non-mevalonate (MEP) pathway intermediate.[1][4] | Extremely high potency and specificity for Vγ9Vδ2 T cells.[4][5] | Can have limited intracellular uptake under certain conditions.[6] |
| Isopentenyl pyrophosphate (IPP) | Direct, but weak, binding to BTN3A1.[5] | ~1 µM (10,000-fold less potent than this compound).[5][7] | Intermediate of the mevalonate pathway in human cells and the MEP pathway in microbes.[4][5] | Endogenously produced, levels can be modulated. | Very low potency compared to this compound.[5][7] |
| Zoledronate (Aminobisphosphonate) | Indirect activation by inhibiting farnesyl diphosphate synthase (FPPS), leading to the intracellular accumulation of IPP.[5][6] | ~900 nM[6] | Synthetic drug. | Clinically approved for other indications, well-characterized. | Indirect mechanism leads to slower and less potent activation compared to this compound.[6] |
| POM2-C-HMBP (Prodrug) | A prodrug that delivers this compound intracellularly.[6] | ~5.4 nM[6] | Synthetic derivative of this compound. | Enhanced intracellular delivery, potent under conditions of limited uptake.[6] | Less potent than this compound in standard proliferation assays.[6] |
| Anti-CD277 (BTN3A) mAb (e.g., 20.1) | Agonistic antibody that directly cross-links BTN3A1 on the cell surface, mimicking pAg-induced activation.[8] | Not typically measured by EC50; activity depends on antibody concentration and cell type. | Monoclonal antibody. | Bypasses the need for intracellular pAg accumulation. | Activation can be less efficient than with phosphoantigens.[8] |
| Cytokines (e.g., IL-2, IL-12, IL-15, IL-18) | Do not directly activate the Vγ9Vδ2 TCR but are crucial for the proliferation, survival, and effector function of pAg-activated Vγ9Vδ2 T cells.[9][10][11] | N/A | Endogenous signaling molecules. | Essential for robust expansion and differentiation of effector cells. | Non-specific to Vγ9Vδ2 T cells; can activate other immune cells. |
Signaling Pathway and Experimental Workflow
Vγ9Vδ2 T Cell Activation Signaling Pathway
The activation of Vγ9Vδ2 T cells by this compound is a multi-step process initiated by the binding of this compound to the intracellular domain of BTN3A1 on an antigen-presenting cell (APC) or a target cell. This interaction induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.
Caption: this compound-mediated Vγ9Vδ2 T cell activation pathway.
Experimental Workflow for Validating this compound Specificity
A typical workflow to validate the specificity of this compound involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with this compound, and then assessing the expansion and activation of the Vγ9Vδ2 T cell population.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens [frontiersin.org]
- 4. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]
- 5. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells [mdpi.com]
- 6. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]
- 8. The Vγ9Vδ2 T Cell Antigen Receptor and Butyrophilin-3 A1: Models of Interaction, the Possibility of Co-Evolution, and the Case of Dendritic Epidermal T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dual Face of Vγ9Vδ2-T Cells in Tumor Immunology: Anti- versus Pro-Tumoral Activities [frontiersin.org]
- 10. Multifunctional immune responses of this compound-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine-mediated activation of human ex vivo-expanded Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of HMBPP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen used in immunological research to activate Vγ9Vδ2 T cells.[1][2] Due to its biological activity and chemical nature, adherence to strict disposal protocols is essential. This guide provides procedural, step-by-step guidance for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols.[3] In case of accidental contact, flush the affected area with copious amounts of water.[4]
Step-by-Step Disposal Procedure for this compound Waste
As no specific chemical neutralization protocol for this compound is publicly available, the standard procedure for its disposal is to treat it as hazardous chemical waste. This involves systematic collection, segregation, and storage prior to removal by a certified hazardous waste management service.
Step 1: Waste Identification and Classification
All materials that have come into contact with this compound, including unused or expired reagents, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE, must be classified as hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions. This compound waste should be collected in dedicated containers and not mixed with other waste streams unless they are chemically compatible.
-
Solid Waste: Contaminated items such as gloves, paper towels, and plasticware should be collected in a designated, clearly labeled, puncture-resistant container lined with a durable plastic bag.
-
Aqueous Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, typically made of glass or polyethylene.[5] Do not dispose of this compound solutions down the drain.[5] It is imperative to keep aqueous waste separate from organic solvent waste.[6]
Step 3: Waste Containerization and Labeling
All waste containers must be in good condition, with secure, tight-fitting lids to prevent leaks or spills.[7] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate," and the associated hazards (e.g., "Irritant," "Handle with Care"). The date of waste accumulation should also be clearly marked on the label.
Step 4: Safe Storage
Store this compound waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[7] This area should be away from general lab traffic and drains. Ensure that incompatible waste types are stored separately to prevent accidental mixing. For instance, acids and bases should be stored in separate secondary containment trays.
Step 5: Arranging for Professional Disposal
Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[8][9] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations.[9][10]
Quantitative Data Summary
While no specific quantitative data for this compound disposal protocols were found during the literature search, general guidelines for hazardous waste accumulation provide quantitative limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically up to 90 days in a Satellite Accumulation Area. | [8] |
| Maximum Accumulation Volume | Varies by institution; a common limit is 55 gallons for any single hazardous waste stream. | |
| pH for Aqueous Waste (if neutralization is permitted by EH&S for similar, non-HMBPP compounds) | Between 5.5 and 10.5 for drain disposal (Note: This is a general guideline and not recommended for this compound without specific institutional approval). |
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. The pyrophosphate functional group can be susceptible to hydrolysis, but the specific conditions (e.g., pH, temperature, catalysts) for the safe and complete degradation of this compound have not been detailed in the reviewed literature. Therefore, attempting to neutralize this compound waste is not recommended. The standard and safest procedure is collection and disposal via a certified hazardous waste service.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: this compound Waste Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
- 1. Buy (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | 396726-03-7 [smolecule.com]
- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. westliberty.edu [westliberty.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling HMBPP
Essential safety protocols and logistical plans for the handling and disposal of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risks and streamline workflows.
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound) is a potent phosphoantigen that activates Vγ9/Vδ2 T cells and is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] While its biological significance is vast, proper handling and disposal are paramount to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles. | Nitrile or latex gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated respirator if not handled in a fume hood. |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses. | Nitrile or latex gloves. | Laboratory coat. | Not generally required. |
| Spill Cleanup | Safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | N95 or higher-rated respirator. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures consistency and safety throughout the handling process of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (laboratory coat, gloves, and safety glasses) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Store this compound according to the supplier's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials. The lithium salt of this compound should be stored at -20°C.
2. Preparation of Stock Solutions:
-
All manipulations involving solid this compound should be conducted in a chemical fume hood to minimize inhalation risks.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound. Avoid creating dust.
-
When dissolving, add the solvent to the this compound powder slowly to prevent splashing.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Use in Experiments:
-
When adding this compound solutions to cell cultures or other experimental systems, do so carefully to avoid splashes or aerosol generation.
-
Always wear a laboratory coat, safety glasses, and gloves.
-
Work in a clean and organized manner to prevent cross-contamination and accidental spills.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused solid this compound and disposable materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound and cell culture media with this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, and other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
2. Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated after use. A 10% bleach solution followed by a water rinse is generally effective.
-
In case of a spill, follow your institution's established spill cleanup procedures. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
3. Waste Pickup:
-
All hazardous waste containers must be properly sealed and labeled according to your institution's and local regulations.
-
Arrange for waste pickup with your institution's environmental health and safety (EHS) department.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for safely handling this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
